Sesamoside
説明
特性
IUPAC Name |
methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,12+,14+,15+,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVXEPPPQBLGMQ-HISQCTEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3[C@@H](OC=C([C@]3([C@@H]([C@@H]1O2)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922430 | |
| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117479-87-5 | |
| Record name | Sesamoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117479875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SESAMOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2S45L3ZVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Sesamoside: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesamoside is an iridoid glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from medicinal plants such as Lamiophlomis rotata and Phlomoides younghushandii, this compound has demonstrated notable anti-inflammatory, analgesic, and anti-hypoxic properties in preclinical studies. Its mechanism of action often involves the modulation of key signaling pathways implicated in inflammation and cellular stress responses. This technical guide provides a comprehensive overview of the chemical structure of this compound, a summary of its biological activities with available quantitative data, and detailed experimental protocols for its isolation, characterization, and biological evaluation.
Chemical Structure and Properties
This compound is characterized by a complex iridoid core structure linked to a glucose moiety. Its systematic chemical identification is crucial for standardization and further research.
| Property | Data | Reference |
| IUPAC Name | methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate | [1] |
| Molecular Formula | C₁₇H₂₄O₁₂ | [2] |
| Molecular Weight | 420.37 g/mol | [1] |
| CAS Number | 117479-87-5 | [2] |
| Canonical SMILES | CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O | [1] |
| InChIKey | XZVXEPPPQBLGMQ-WDYLJISYSA-N | [1] |
| Chemical Family | Iridoid Glycoside | [2][3] |
Spectroscopic Data:
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The 13C NMR spectral data is available in public databases, providing a reference for the identification of this compound.[1]
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied.
Anti-inflammatory Activity
This compound has been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models.[2] A key mechanism underlying this activity is the inhibition of pro-inflammatory signaling pathways.
Signaling Pathway: NF-κB/MAPK
In a model of septic shock induced by lipopolysaccharide (LPS), this compound was found to inhibit the NF-κB/MAPK signaling pathway. This inhibition leads to a reduction in the production of several pro-inflammatory cytokines.[4]
Figure 1. this compound's inhibition of the NF-κB/MAPK signaling pathway.
Quantitative Data on Anti-inflammatory Effects:
| Assay | Model | Treatment | Result | Reference |
| Cytotoxicity | RAW 264.7 Macrophages | This compound | IC₅₀: 246.4 µM | [4] |
| Cytokine Production | LPS-stimulated RAW 264.7 cells | This compound | Dose-dependent reduction of TNF-α, IL-6, IL-1β, iNOS, and NO | [4] |
| In vivo Sepsis Model | LPS-induced septic shock in mice | This compound | Significant reduction in pro-inflammatory cytokines in spleen tissue | [4] |
Analgesic Activity
The iridoid glycosides from Lamiophlomis rotata, including this compound, have been traditionally used for pain relief.[2] Experimental studies have confirmed the antinociceptive properties of extracts containing these compounds.
Anti-hypoxic and Neuroprotective Effects
Recent studies have explored the potential of this compound in mitigating the effects of hypoxia. Network pharmacology approaches have suggested that its anti-hypoxic mechanism may involve the regulation of inflammatory and metabolic pathways. While direct neuroprotective studies on this compound are emerging, related compounds from sesame have shown promise in protecting against neuronal damage.
Experimental Protocols
This section provides an overview of methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
This compound is typically isolated from the dried aerial parts or rhizomes of Lamiophlomis rotata.
Workflow for Isolation and Purification:
Figure 2. General workflow for the isolation and purification of this compound.
Detailed Protocol Outline:
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically 70-80% ethanol or methanol, at room temperature for an extended period.[5]
-
Preliminary Purification: The resulting crude extract is subjected to column chromatography using macroporous adsorbent resins or silica gel to separate fractions based on polarity.[5]
-
Fine Purification: Fractions enriched with iridoid glycosides are further purified using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[6]
-
Structural Characterization: The purity and structure of the isolated compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][7]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay: A preliminary MTT or CCK-8 assay is performed to determine the non-toxic concentration range of this compound.
-
NO Production Assay:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of this compound by measuring its ability to reduce pain-induced abdominal constrictions.
Methodology:
-
Animal Model: Male Swiss albino mice are used and fasted overnight with free access to water.
-
Drug Administration: Animals are divided into groups and orally or intraperitoneally administered with vehicle, a standard analgesic drug (e.g., aspirin), or different doses of this compound.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Observation: The number of abdominal writhes (stretching of the hind limbs and contraction of the abdominal muscles) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties and emerging evidence for its analgesic and anti-hypoxic activities. Its mechanism of action, particularly the inhibition of the NF-κB/MAPK pathway, provides a solid foundation for its potential therapeutic applications. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the pharmacological profile of this compound and explore its potential as a lead compound in drug development programs. Further studies are warranted to fully elucidate its mechanisms of action in different disease models and to establish its safety and efficacy in clinical settings.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01050B [pubs.rsc.org]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The total iridoid glycoside extract of Lamiophlomis rotata Kudo induces M2 macrophage polarization to accelerate wound healing by RAS/ p38 MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of hemostatic ingredients from Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Sesamoside: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamoside, an iridoid glucoside, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a detailed overview of the natural sources of this compound, the history of its discovery and structural elucidation, comprehensive experimental protocols for its isolation and characterization, and an in-depth look at its modulation of key signaling pathways.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the Lamiaceae and Pedaliaceae families. While its presence is noted in several plants, the concentration can vary significantly.
Primary Natural Sources:
-
Sesamum indicum L. (Sesame): A well-known oilseed crop, sesame seeds are a source of various lignans and related compounds. While this compound is present, its concentration is generally lower compared to other lignans like sesamin and sesamolin[1][2][3].
-
Phlomis Species: Several species within the Phlomis genus, commonly known as Jerusalem sage, are rich sources of iridoid glycosides, including this compound. Documented species include:
-
Lamium garganicum L.: This species of flowering plant in the mint family has also been identified as a natural source of this compound[6].
-
Pedicularis muscicola Maxim.: A species of lousewort, this plant has been reported to contain this compound.
Quantitative Data:
| Compound | Plant Source | Plant Part | Concentration Range (mg/g of seed) | Reference |
| Sesamin | Sesamum indicum | Seeds | 1.11 - 9.41 | [1] |
| Sesamolin | Sesamum indicum | Seeds | 0.20 - 3.35 | [1] |
| This compound | Sesamum indicum | Seeds | Data not available | |
| This compound | Phlomis spp. | Aerial Parts/Roots | Data not available | |
| This compound | Lamium garganicum | Aerial Parts | Data not available |
Discovery and Structural Elucidation
The precise first report of the discovery and structural elucidation of this compound is not prominently documented in readily accessible scientific literature. It is often cited in studies focusing on the phytochemical analysis of various plant species, particularly within the Phlomis genus, where its structure has been confirmed through modern spectroscopic techniques.
The structural identification of this compound has been accomplished through a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the carbon-hydrogen framework and the connectivity of the molecule.
-
2D-NMR Techniques (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons, confirming the final structure.
The elucidated structure of this compound is that of an iridoid glucoside, characterized by a core iridoid skeleton attached to a glucose molecule.
Experimental Protocols
The isolation and purification of this compound from its natural sources involve a multi-step process that leverages chromatographic techniques. The following is a generalized protocol based on methodologies reported for the isolation of iridoid glycosides from Phlomis species.
1. Preparation of Plant Material:
-
The aerial parts or roots of the plant (e.g., Phlomis umbrosa) are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
3. Solvent Partitioning:
-
The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to remove non-polar and moderately polar compounds. The aqueous layer, containing the more polar glycosides, is retained.
4. Column Chromatography:
-
Silica Gel Chromatography: The concentrated aqueous extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of CHCl₃ and MeOH and gradually increasing the proportion of MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound, as identified by TLC, are further purified using preparative HPLC on a reversed-phase column (e.g., C18). A common mobile phase is a gradient of acetonitrile (ACN) and water.
5. Characterization:
-
The purity of the isolated this compound is confirmed by analytical HPLC.
-
The structure of the purified compound is then elucidated using spectroscopic methods as described in the "Discovery and Structural Elucidation" section.
Experimental Workflow for this compound Isolation
Biological Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of inflammatory genes.
Recent studies have demonstrated that this compound can inhibit this pathway. It has been shown to restrict the nuclear localization of the p65 subunit of NF-κB and inhibit the phosphorylation of upstream kinases ERK and JNK[6]. This action effectively blocks the inflammatory cascade.
This compound's Inhibition of the NF-κB Pathway
Putative Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.
While direct evidence for the activation of the Nrf2 pathway by this compound is currently limited, other lignans from sesame, such as sesamol, have been shown to upregulate this pathway. It is hypothesized that this compound may act similarly, promoting the dissociation of Nrf2 from Keap1 and initiating the antioxidant response. Further research is needed to confirm this mechanism for this compound.
Hypothesized Nrf2 Pathway Activation by this compound
Conclusion
This compound is a promising iridoid glucoside with demonstrated anti-inflammatory properties and potential antioxidant activity. Its natural occurrence in several plant families, particularly Phlomis species, makes it an accessible target for natural product research. While the foundational knowledge of its chemistry and biological activity is established, further research is required to quantify its presence in various natural sources, fully elucidate its discovery history, and confirm its mechanism of action on the Nrf2 pathway. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. [Chemical constituents from rhizome of Phlomis umbrosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of sesaminol glucosides in sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antioxidant responsive element. Activation by oxidative stress and identification of the DNA consensus sequence required for functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phlorigidosides A-C, iridoid glucosides from Phlomis rigida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Biosynthesis of Sesamoside in Sesamum indicum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamum indicum L., commonly known as sesame, is a globally cultivated oilseed crop valued for its nutritional and medicinal properties. Beyond its well-known lignans, such as sesamin and sesamolin, sesame produces a diverse array of secondary metabolites, including iridoids. Sesamoside, an iridoid glucoside found in sesame leaves, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Sesamum indicum, integrating available quantitative data, detailed experimental protocols, and visual representations of the biochemical processes. While the complete pathway is yet to be fully elucidated, this document synthesizes existing knowledge on iridoid biosynthesis to propose a putative pathway for this compound.
Core Biosynthesis Pathway of Iridoids and the Putative Pathway of this compound
The biosynthesis of iridoids originates from the methylerythritol phosphate (MEP) pathway, which produces the universal precursor for monoterpenoids, geranyl pyrophosphate (GPP). The formation of the characteristic iridoid skeleton involves a series of enzymatic reactions, including oxidation, cyclization, and glycosylation. Although the specific enzymes for this compound biosynthesis in Sesamum indicum have not been fully characterized, a putative pathway can be constructed based on the general iridoid biosynthetic pathway and the co-occurrence of other iridoids in sesame.
The initial steps are believed to involve the conversion of GPP to the iridoid scaffold, nepetalactol. This is followed by a series of modifications, including hydroxylation, oxidation, and glycosylation, to yield this compound and other related iridoids found in sesame, such as lamalbid and shanzhiside methyl ester.
Putative Biosynthesis Pathway of this compound
Caption: Putative biosynthetic pathway of this compound in Sesamum indicum.
Quantitative Data on Iridoid Content
Studies have quantified the accumulation of this compound and other iridoids in the leaves of Sesamum indicum at different growth stages. This data is crucial for understanding the regulation of the biosynthetic pathway and for optimizing harvesting times for maximum yield of the target compounds.
Table 1: Iridoid Content in Young Sesame Leaves at Different Growth Stages (% of Dry Weight) [1][2]
| Growth Stage | Plant Height (cm) | This compound (%) | Lamalbid (%) | Shanzhiside methyl ester (%) |
| 1 | 30-70 | 0.38 - 0.87 | 0.29 - 1.75 | 0.04 - 1.07 |
| 4 | 74.5 ± 9.7 | Data not available | Data not available | Data not available |
Note: The available data provides a range of content in young leaves and does not specify the exact growth stage for each value within the range.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires robust experimental methodologies for the extraction, identification, and quantification of iridoids, as well as for the characterization of the involved enzymes.
Extraction and Quantification of Iridoids from Sesamum indicum Leaves
This protocol outlines a general procedure for the extraction and analysis of iridoids, including this compound, from sesame leaf tissue.
a. Sample Preparation and Extraction:
-
Harvest fresh young leaves of Sesamum indicum.
-
Immediately freeze the leaves in liquid nitrogen and lyophilize to a constant dry weight.
-
Grind the dried leaves into a fine powder.
-
Accurately weigh approximately 100 mg of the powdered leaf tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process (steps 5-8) twice more with the remaining plant material.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of 50% methanol for analysis.
b. HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Analysis Mode: Full scan and product ion scan (MS/MS) for identification and selected reaction monitoring (SRM) for quantification.
-
-
Quantification:
-
Prepare a calibration curve using an authentic standard of this compound.
-
Quantify the amount of this compound in the plant extracts by comparing the peak area to the calibration curve.
-
In Vitro Enzyme Assays for Key Biosynthetic Steps
To identify and characterize the enzymes involved in this compound biosynthesis, in vitro assays using recombinant enzymes are essential. The following provides a general workflow for such an assay, which would need to be adapted for specific enzymes as they are identified.
Caption: General workflow for in vitro enzyme assays.
Regulation of this compound Biosynthesis
The biosynthesis of iridoids is a tightly regulated process, influenced by developmental stage, tissue type, and environmental stimuli. While specific regulatory mechanisms for this compound biosynthesis in Sesamum indicum are not yet known, general principles of iridoid regulation likely apply.
-
Transcriptional Regulation: The expression of biosynthetic genes is a key control point. Transcription factors from families such as WRKY, MYB, and bHLH are known to regulate terpenoid biosynthesis in other plants and may play a role in controlling the expression of genes in the this compound pathway.
-
Developmental and Tissue-Specific Regulation: The accumulation of this compound primarily in the leaves and its variation with plant age suggest that its biosynthesis is under strict developmental control.
-
Elicitor-Induced Biosynthesis: In other plant systems, the production of secondary metabolites, including iridoids, can be induced by elicitors such as methyl jasmonate (MeJA). This suggests that this compound may play a role in the plant's defense response.
Conclusion and Future Perspectives
This technical guide has summarized the current knowledge regarding the biosynthesis of this compound in Sesamum indicum. While a putative pathway has been proposed based on the general principles of iridoid biosynthesis, further research is required to fully elucidate the specific enzymatic steps and regulatory mechanisms. The identification and characterization of the enzymes involved will be crucial for understanding the complete pathway and for potential metabolic engineering efforts to enhance the production of this compound. The provided experimental protocols offer a foundation for researchers to further investigate this intriguing biosynthetic pathway. Future studies employing transcriptomics, proteomics, and metabolomics will undoubtedly shed more light on the intricate network governing the production of this and other valuable secondary metabolites in sesame.
References
Physicochemical properties of Sesamoside
An In-depth Technical Guide on the Physicochemical Properties and Biological Activities of Sesamoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an iridoid glycoside primarily isolated from Lamiophlomis rotata, has garnered significant attention in the scientific community for its notable analgesic, anti-inflammatory, and anti-hypoxic properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, its biological activities, and the underlying molecular mechanisms. Detailed experimental protocols for its extraction, quantification, and biological evaluation are presented, along with visualizations of its key signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for research and development purposes. These properties have been compiled from various chemical databases and scientific literature.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₄O₁₂ | [1] |
| Molecular Weight | 420.37 g/mol | [1] |
| Exact Mass | 420.12677620 Da | [1] |
| CAS Number | 117479-87-5 | [1] |
| IUPAC Name | methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate | [1] |
| Synonyms | This compound, Q2S45L3ZVB, CHEMBL2048637 | [1] |
| Solubility | Soluble in DMSO (84 mg/mL) and Methanol.[2] | |
| Purity | Commercially available with purity >98% (HPLC) | [3] |
| Botanical Source | Lamiophlomis rotata, Phlomis mongolica | [1][3] |
Spectral Data
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR data for this compound has been reported, providing key insights into its carbon skeleton. The chemical shifts are indicative of the iridoid glycoside structure.
-
¹³C NMR (in CD₃OD): Chemical shifts have been cataloged in spectral databases.[4]
While specific ¹H NMR data is not detailed here, the general approach involves analyzing the chemical shifts, coupling constants, and signal multiplicities to assign protons to the molecular structure, a standard procedure for compounds of this class.[5][6]
2.2. Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[1][7]
2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic of its iridoid glycoside structure.[8][9]
Biological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory and anti-hypoxic activities.
3.1. Anti-inflammatory and Analgesic Effects
This compound has demonstrated significant anti-inflammatory and analgesic properties in animal studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] The mechanism underlying these effects involves the inhibition of key inflammatory signaling pathways.
3.2. Anti-hypoxic Effects
Recent studies using network pharmacology have elucidated the anti-hypoxic mechanism of this compound. It is suggested that this compound exerts its anti-hypoxic effects by mitigating excessive immune responses and inhibiting the activation of inflammatory factors.[11] A crucial target in this mechanism is Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), which plays a role in regulating oxidative stress and inflammation.[11][12]
Signaling Pathways
This compound modulates specific signaling pathways to exert its biological effects. The primary pathways identified are the NF-κB/MAPK and the AKR1B1-related pathways.
4.1. Inhibition of the NF-κB/MAPK Signaling Pathway
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK and JNK, which are key components of the MAPK pathway.[10] This, in turn, downregulates the expression of NLRP3 and the p65 subunit of NF-κB, leading to a reduction in the systemic inflammatory response.[10]
Caption: this compound inhibits the NF-κB/MAPK signaling pathway.
4.2. Modulation of the AKR1B1 Pathway in Hypoxia
Network pharmacology studies have identified AKR1B1 as a key target of this compound in its response to hypoxia. This compound is believed to exert its anti-hypoxic effects by regulating AKR1B1, which is involved in glucose metabolism, oxidative stress, and inflammation.[11]
Caption: this compound's anti-hypoxic effect via AKR1B1 regulation.
Experimental Protocols
5.1. Extraction and Isolation of this compound from Lamiophlomis rotata
A common method for the extraction and isolation of iridoid glycosides, including this compound, from Lamiophlomis rotata involves the following steps:
-
Extraction: The plant material is refluxed with 70% ethanol. The solvent is then removed under reduced pressure.[13]
-
Purification: The resulting residue is adsorbed and purified using polyamide resin chromatography. The 85% ethanolic elution is collected.[13]
-
Further Separation: A rapid chromatographic method using a methanol-water gradient elution can be employed to separate the iridoid glycosides.[7] The fractions containing this compound are collected and dried.
Caption: Workflow for the extraction and isolation of this compound.
5.2. Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.
-
System: HPLC combined with a Photodiode Array (PDA) and Mass Spectrometry (MS) detector.[7]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with methanol and water is effective for separation.[7]
-
Detection: The eluent is monitored by PDA and MS for identification and quantification.[7]
5.3. In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS).
-
Analysis: The production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the cell culture supernatant is measured using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).[14][15]
5.4. In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
-
Animal Model: Wistar rats are commonly used.
-
Grouping: Animals are divided into control, standard drug (e.g., Indomethacin), and this compound-treated groups.[16]
-
Administration: this compound is administered orally at different doses.
-
Induction of Edema: Carrageenan is injected into the subplantar region of the rat's hind paw.[16]
-
Measurement: The paw volume is measured at different time intervals after carrageenan injection to determine the percentage of edema inhibition.[16]
Conclusion
This compound is a promising natural product with well-defined physicochemical properties and significant therapeutic potential, particularly in the realms of inflammation and hypoxia-related conditions. Its mechanism of action, involving the modulation of the NF-κB/MAPK and AKR1B1 signaling pathways, provides a solid basis for further preclinical and clinical investigations. The detailed methodologies presented in this guide are intended to support and streamline future research efforts aimed at harnessing the full therapeutic potential of this compound.
References
- 1. This compound | C17H24O12 | CID 3082856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of methanol-soluble compounds in sesame and evaluation of antioxidant potential of its lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorlab.com [biorlab.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infrared spectroscopic characterization of sesamin, a dietary lignan natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Hypoxic Mechanism of this compound Determined Using Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of aldo‐keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The total polyphenolic glycoside extract of Lamiophlomis rotata ameliorates hepatic fibrosis through apoptosis by TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and evaluation of anti-Inflammatory properties of aqueous components extracted from sesame (Sesamum Indicum) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Antioxidant Activities of the Nonlipid (Aqueous) Components of Sesame Oil: Potential Use in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antinociceptive and Anti-Inflammatory Activities of the Sesame Oil and Sesamin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Sesamoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sesamoside, an iridoid glucoside with significant therapeutic potential, presents a critical challenge in drug development and formulation: its solubility. This technical guide addresses the current state of knowledge regarding the solubility of this compound in various organic solvents. Despite a comprehensive review of scientific literature, specific quantitative solubility data for this compound remains elusive. This document, therefore, provides a foundational understanding based on the physicochemical properties of iridoid glycosides, offers solubility data for structurally related compounds found in Sesamum indicum, and presents a detailed experimental protocol for determining this compound solubility. This guide aims to equip researchers with the necessary information to approach formulation and experimental design involving this compound effectively.
Understanding this compound and its Solubility Profile
This compound is a complex natural compound belonging to the iridoid glucoside class. Its structure, characterized by a fused cyclopentanopyran ring system and a glucose moiety, dictates its solubility behavior. Generally, the presence of the polar sugar group enhances water solubility.[1] However, for many applications in research and pharmaceutical development, solubility in organic solvents is paramount for processes such as extraction, purification, and the preparation of stock solutions for in vitro and in vivo studies.
Qualitative Solubility Insights for Iridoid Glycosides:
Iridoid glycosides, as a class, tend to be more soluble in polar solvents. Liquid-liquid partitioning is a common method for their separation, utilizing solvents like ethanol, methanol, ethyl acetate, and water.[1] Methanol and aqueous methanol are frequently employed for the initial extraction of glycosides from plant material.[2] While these observations provide a general guideline, empirical determination of this compound's solubility in a range of organic solvents is crucial for precise experimental control and formulation development.
Solubility of Related Compounds from Sesamum indicum
In the absence of direct quantitative data for this compound, examining the solubility of other bioactive lignans present in sesame—sesamin, sesamol, and sesamolin—can provide a valuable point of reference. It is critical to note that these compounds are structurally distinct from this compound and their solubility characteristics should not be directly extrapolated.
| Compound | Solvent | Solubility (mg/mL) |
| Sesamin | Ethanol | ~ 0.5[3] |
| Dimethyl Sulfoxide (DMSO) | ~ 12[3] | |
| Dimethylformamide (DMF) | ~ 33[3] | |
| Sesamol | Ethanol | ~ 30[4] |
| Dimethyl Sulfoxide (DMSO) | ~ 30[4] | |
| Dimethylformamide (DMF) | ~ 30[4] | |
| Sesamolin | Ethanol | ~ 0.5[5] |
| Dimethyl Sulfoxide (DMSO) | ~ 12[5] | |
| Dimethylformamide (DMF) | ~ 30[5] |
Note: This data is for related lignans and not for this compound. The solubility was measured at an unspecified temperature.
Experimental Protocol for Determining this compound Solubility
To address the existing data gap, a robust and standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, chloroform)
-
Scintillation vials or sealed flasks
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Validated analytical method for this compound quantification
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and related experimental design, the following diagrams are provided.
Caption: A flowchart of the shake-flask method for solubility determination.
References
- 1. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability of Sesamoside Under Varying pH and Temperature Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamoside, an iridoid glycoside found in several plant species including Phlomis mongolica, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound intended for pharmaceutical or nutraceutical development, a thorough understanding of its chemical stability is paramount. This technical guide provides an in-depth analysis of the stability of this compound under various pH and temperature conditions. The information presented herein is critical for formulation development, establishing appropriate storage conditions, and ensuring the efficacy and safety of this compound-containing products.
Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperatures and a wide range of pH values.[3][4]
While specific quantitative stability data for this compound is not extensively available in the public domain, this guide draws upon established methodologies for the stability testing of structurally related iridoid glycosides to provide a comprehensive framework for assessing this compound's stability profile.
Experimental Protocols
The following protocols are adapted from established methods for the stability assessment of iridoid glycosides and are recommended for evaluating the stability of this compound.
pH-Dependent Stability Assessment
This protocol outlines the procedure to determine the stability of this compound across a range of pH values.
a) Materials:
-
This compound reference standard
-
Buffer solutions:
-
pH 2.0 (0.1 M HCl)
-
pH 4.0 (Acetate buffer)
-
pH 7.0 (Phosphate buffer)
-
pH 9.0 (Borate buffer)
-
pH 12.0 (0.1 M NaOH)
-
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Constant temperature incubator or water bath
b) Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with each buffer to achieve a final concentration suitable for HPLC analysis.
-
Incubate the buffered solutions at a constant temperature (e.g., 37°C or 50°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately neutralize the acidic and basic samples and dilute with the mobile phase to stop further degradation.
-
Analyze the samples by a validated stability-indicating HPLC method.
Temperature-Dependent Stability Assessment
This protocol is designed to evaluate the impact of temperature on the stability of this compound.
a) Materials:
-
This compound reference standard
-
Solvent (e.g., water or a specific buffer in which this compound is found to be most stable)
-
Temperature-controlled ovens or incubators
b) Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Aliquot the solution into sealed vials to prevent evaporation.
-
Expose the vials to a range of temperatures (e.g., 40°C, 60°C, 80°C).
-
Withdraw vials at specified time points.
-
Cool the samples to room temperature and dilute with the mobile phase for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products. A typical method for the analysis of iridoid glycosides is described below.
a) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).
b) Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative data obtained from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Stability of this compound under Varying pH Conditions at [Temperature]°C
| pH | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| 2.0 | 0 | 100 | 0 |
| 2 | |||
| ... | |||
| 72 | |||
| 4.0 | 0 | 100 | 0 |
| 2 | |||
| ... | |||
| 72 | |||
| 7.0 | 0 | 100 | 0 |
| 2 | |||
| ... | |||
| 72 | |||
| 9.0 | 0 | 100 | 0 |
| 2 | |||
| ... | |||
| 72 | |||
| 12.0 | 0 | 100 | 0 |
| 2 | |||
| ... | |||
| 72 |
Table 2: Stability of this compound under Varying Temperature Conditions at pH [pH value]
| Temperature (°C) | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| 40 | 0 | 100 | 0 |
| 24 | |||
| ... | |||
| 168 | |||
| 60 | 0 | 100 | 0 |
| 24 | |||
| ... | |||
| 168 | |||
| 80 | 0 | 100 | 0 |
| 24 | |||
| ... | |||
| 168 |
Visualization of Experimental Workflow and Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability testing and a hypothetical degradation pathway for this compound.
References
Spectroscopic and Mechanistic Insights into Sesamoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sesamoside, a naturally occurring iridoid glucoside. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and visualizes key signaling pathways associated with this compound's biological activity.
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound. The data presented is compiled from peer-reviewed literature and spectroscopic databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.14 | d | 6.4 |
| 3 | 6.27 | s | |
| 4 | 3.23 | m | |
| 5 | 4.01 | d | 4.5 |
| 6 | 3.85 | dd | 4.5, 2.0 |
| 7 | 2.05 | m | |
| 8 | 1.85 | m | |
| 9 | 4.63 | d | 8.0 |
| 10 | 1.15 | s | |
| 1' | 4.68 | d | 7.8 |
| 2' | 3.20 | m | |
| 3' | 3.38 | m | |
| 4' | 3.28 | m | |
| 5' | 3.35 | m | |
| 6'a | 3.88 | dd | 12.0, 2.2 |
| 6'b | 3.68 | dd | 12.0, 5.8 |
| OCH₃ | 3.75 | s |
Data adapted from Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 94.5 |
| 3 | 142.1 |
| 4 | 104.2 |
| 5 | 78.9 |
| 6 | 84.1 |
| 7 | 45.2 |
| 8 | 42.9 |
| 9 | 98.6 |
| 10 | 22.8 |
| 11 | 168.5 |
| OCH₃ | 51.8 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.6 |
| 5' | 78.2 |
| 6' | 62.8 |
Data obtained from SpectraBase, citing Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071 and Kasai, R., et al., Phytochem. 1994, 36(4), 967-970.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are indicative of its structural features.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretch (hydroxyl groups) |
| ~2950 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (ester) |
| ~1640 | C=C stretch (alkene) |
| ~1070 | C-O stretch (glycosidic linkage, alcohols, ethers) |
Data attributed to Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z | Interpretation |
| [M+Na]⁺ | 443.116 | Sodium adduct of this compound |
| [M+H]⁺ | 421.134 | Protonated molecule |
| [M-H]⁻ | 419.120 | Deprotonated molecule |
Molecular Formula: C₁₇H₂₄O₁₂. Exact Mass: 420.127. Molecular Weight: 420.37.[2] Fragmentation data would be dependent on the specific ionization technique and collision energy used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For the exact experimental conditions used for this compound, it is recommended to consult the original research articles cited.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz for ¹H NMR).
-
Sample Preparation : A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR : A one-dimensional carbon NMR experiment, often with proton decoupling, is performed. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
2D NMR : To aid in structural elucidation, various two-dimensional NMR experiments can be conducted, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The solid this compound sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition : The sample is placed in the IR beam path, and the spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC).
-
Sample Introduction : The sample, dissolved in a suitable solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer. For complex mixtures, HPLC is used to separate the components before they enter the mass spectrometer.
-
Ionization : A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is typically used for natural products like this compound to minimize fragmentation and observe the molecular ion.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap).
-
Tandem MS (MS/MS) : To obtain structural information, the molecular ion of interest can be selected and subjected to fragmentation by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to provide insights into the molecule's structure.
Signaling Pathway Visualizations
Recent research has highlighted the biological activities of this compound, particularly its anti-inflammatory and anti-hypoxic effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
References
Quantum Chemical Analysis of Sesamoside's Antioxidant Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamoside, a furofuran lignan glucoside found in sesame seeds and oil, has garnered interest for its potential health benefits, including its antioxidant properties. Understanding the mechanisms by which this compound neutralizes free radicals is crucial for its development as a therapeutic agent. Quantum chemical calculations provide a powerful theoretical framework to elucidate these mechanisms at the molecular level.
While specific experimental quantum chemical data for this compound is limited in publicly available literature, this guide outlines the established computational methodologies and expected outcomes based on the analysis of its aglycone, sesamol, and other structurally related lignans. This document serves as a comprehensive technical guide for researchers seeking to perform or interpret quantum chemical analyses of this compound's antioxidant activity.
Quantum Chemical Methodology
The investigation of antioxidant mechanisms through computational chemistry predominantly employs Density Functional Theory (DFT). This approach offers a good balance between accuracy and computational cost for molecules of this size.
Computational Details:
-
Software: Gaussian 16 is a widely used software package for such calculations.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for studying organic molecules and their reactivity. Other functionals like M06-2X can also be employed, particularly for non-covalent interactions.
-
Basis Set: The 6-311++G(d,p) basis set is typically used to provide a good description of the electronic structure, including diffuse functions (++) for anions and polarization functions (d,p) for accurately describing bonding.
-
Solvation Model: To simulate the effect of different biological environments, calculations are often performed in the gas phase and in various solvents (e.g., water, ethanol) using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).
-
Geometry Optimization and Frequency Calculations: The molecular geometries of this compound and its radical species are optimized to find the lowest energy structures. Frequency calculations are then performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies).
Mechanisms of Antioxidant Activity
The primary mechanisms by which phenolic compounds like this compound exert their antioxidant activity are:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The key thermodynamic parameter for this mechanism is the Bond Dissociation Enthalpy (BDE) . A lower BDE indicates a greater ease of hydrogen donation.
-
Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The initial step is governed by the Ionization Potential (IP) .
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. This mechanism is described by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) .
Sesamoside: A Technical Guide to its Classification as an Iridoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of sesamoside, focusing on its chemical structure, biosynthesis, and biological activities to firmly establish its classification as an iridoid glycoside. It is intended to be a comprehensive resource, incorporating quantitative data, experimental methodologies, and pathway visualizations to support research and development efforts.
Introduction to Iridoid Glycosides
Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system.[1] These compounds are biosynthetically derived from the universal C10 precursor, geranyl pyrophosphate (GPP).[2][3] In nature, they are predominantly found in plants as glycosides, most commonly linked to a glucose molecule, and are referred to as iridoid glycosides.[1][4] These molecules play a crucial role in plant defense mechanisms and are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[2] The core chemical scaffold of iridoids is formed through the cyclization of 8-oxogeranial, a key intermediate in their biosynthetic pathway.[1][5]
This compound: Chemical Profile and Classification
This compound is a natural compound that has been isolated from various plants, including Phlomoides younghusbandii and Sesamum indicum (sesame) seedlings.[6][7] Its chemical structure and properties firmly place it within the iridoid glycoside family.
Structural Elucidation
The classification of this compound as an iridoid glycoside is primarily based on its distinct chemical structure. The molecule consists of a core iridoid aglycone attached to a β-D-glucopyranosyl moiety (a glucose sugar) via a glycosidic bond.[7] The systematic name, methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate, and its synonyms like Oxireno[1][8]cyclopenta[1,2-c]pyran-5-carboxylic acid derivative, confirm the presence of the characteristic fused cyclopentane and pyran rings.[9][10]
Caption: Logical workflow for the classification of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized below, providing key identifiers and computed properties for research applications.
| Property | Value | Reference |
| CAS Number | 117479-87-5 | [9][11] |
| Molecular Formula | C₁₇H₂₄O₁₂ | [9][10] |
| Molecular Weight | 420.4 g/mol | [9][11] |
| IUPAC Name | methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate | [9] |
| Canonical SMILES | C[C@@]12[C@H]3--INVALID-LINK--O)O)C(=O)OC">C@@HO[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [11] |
| InChI Key | XZVXEPPPQBLGMQ-HISQCTEXSA-N | [11] |
Core Biosynthesis of Iridoid Glycosides
Understanding the biosynthetic origin of iridoids is fundamental to their classification. The pathway begins with the C10 monoterpene precursor, geranyl pyrophosphate (GPP), which is produced via the methylerythritol phosphate (MEP) pathway.[2][3] A series of enzymatic reactions converts GPP into the characteristic bicyclic iridoid structure.
The key steps are:
-
Geraniol Formation : Geraniol synthase (GES) hydrolyzes GPP to form geraniol.[3]
-
Oxidation : Geraniol is hydroxylated by geraniol 8-hydroxylase (G8H) and subsequently oxidized by 8-hydroxygeraniol oxidoreductase (8HGO) to yield 8-oxogeranial.[2][5]
-
Reductive Cyclization : The defining step is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY), to form the core iridoid scaffold, nepetalactol.[2][5]
-
Further Modifications : The iridoid scaffold then undergoes various glycosylations, oxidations, and other modifications by enzymes like UDP-glycosyltransferases (UGTs) to produce the vast diversity of iridoid glycosides, including this compound.[3]
Caption: The core biosynthetic pathway leading to iridoid glycosides.
Biological Activity of this compound
This compound has demonstrated significant biological activities, particularly anti-inflammatory effects, which are common for compounds in the iridoid class.
Anti-inflammatory and Immunomodulatory Effects
Recent studies have highlighted the potential of this compound in mitigating inflammatory responses. It has been shown to be effective in animal models of lipopolysaccharide (LPS)-induced septic shock.[6] The compound works by inhibiting the production of key pro-inflammatory cytokines and mediators.
| Target/Marker | Effect of this compound Treatment | Signaling Pathway Implicated | Reference |
| TNF-α, IL-6, IL-1β | Reduces expression and production. | NF-κB/MAPK | [6] |
| iNOS, NO | Inhibits production. | NF-κB/MAPK | [6] |
| p-ERK, p-JNK | Inhibits phosphorylation, thus downregulating the MAPK pathway. | MAPK | [6] |
| NLRP3, p65 | Downregulates expression, indicating inhibition of the inflammasome and NF-κB pathways. | NF-κB | [6] |
Experimental Protocols
This section provides generalized methodologies relevant to the study of this compound, based on standard practices for natural product chemistry and pharmacology.
Protocol: Extraction and Isolation of Iridoid Glycosides
This protocol describes a general procedure for isolating iridoid glycosides like this compound from plant material.
-
Extraction :
-
Air-dry and pulverize the plant material (e.g., leaves, stems).
-
Perform exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification :
-
Subject the enriched fraction to column chromatography on silica gel or a macroporous resin (e.g., Diaion HP-20).
-
Elute with a gradient solvent system (e.g., dichloromethane-methanol or water-methanol).
-
Monitor fractions using Thin Layer Chromatography (TLC).
-
-
Final Purification :
-
Purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure iridoid glycoside.
-
-
Structure Verification :
-
Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMBC).
-
Protocol: In Vitro Analysis of Anti-inflammatory Activity (LPS-induced Macrophage Model)
This protocol outlines the steps to assess the anti-inflammatory effects of this compound on macrophages.
-
Cell Culture :
-
Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cytotoxicity Assay :
-
Perform an MTT or similar viability assay to determine the non-toxic concentration range of this compound on the cells.
-
-
Inflammatory Challenge :
-
Seed the macrophages in 24-well plates.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.
-
-
Quantification of Inflammatory Mediators :
-
Nitric Oxide (NO) : Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β) : Quantify the levels of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for Signaling Pathways :
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-ERK, p-JNK, NLRP3) and corresponding total proteins.
-
Use secondary antibodies conjugated to HRP and detect signals via chemiluminescence to analyze the effect of this compound on these pathways.[6]
-
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Conclusion
Based on a comprehensive analysis of its chemical structure, biosynthetic origins, and biological function, this compound is unequivocally classified as an iridoid glycoside. Its core molecular framework is consistent with the defining cyclopentanopyran structure of iridoids, and its attachment to a glucose unit completes its classification as a glycoside. The compound's potent anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, are characteristic of the pharmacological profile of many iridoids. This technical guide provides a foundational resource for scientists and researchers engaged in the exploration and development of this compound and other related iridoid glycosides as potential therapeutic agents.
References
- 1. Iridoid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycoside - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesinoside, a new iridoid glucoside from sesame (Sesamum indicum) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridoid glycoside biosynthesis in Penstemon secundiflorus. Another H-5, H-9 trans-iridoid glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C17H24O12 | CID 3082856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 117479-87-5: this compound | CymitQuimica [cymitquimica.com]
- 11. biorlab.com [biorlab.com]
Occurrence of Sesamoside in Phlomis younghusbandii: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phlomis younghusbandii, a plant from the Lamiaceae family, is a component of traditional medicine, with extracts from its roots known for their anti-inflammatory, analgesic, antitussive, and expectorant properties. Phytochemical investigations have revealed that the therapeutic effects of this plant are attributable to a diverse range of secondary metabolites, including iridoids, flavonoids, and diterpenes. Among the identified iridoid glycosides, sesamoside has emerged as a compound of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the occurrence, analysis, and biological activities of this compound in Phlomis younghusbandii.
Quantitative Analysis of this compound
The quantification of this compound in Phlomis younghusbandii is crucial for the quality control and standardization of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for this purpose. While specific concentration values of this compound in plant materials are not extensively reported in the available literature, the analytical parameters for its quantification have been established.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Chromatographic Column | Symmetry C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) |
| Gradient Elution | 0-5 min: 7% A; 5-10 min: increase to 12% A; 10-40 min: hold at 12% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 235 nm |
Table 2: Linearity of this compound Detection by HPLC
| Compound | Linear Range (g/L) | Correlation Coefficient (r) |
| This compound | 0.050 - 0.650 | 0.9993 |
Experimental Protocols
Extraction and Isolation of this compound
The isolation of this compound from Phlomis younghusbandii typically involves solvent extraction followed by chromatographic separation.
-
Extraction: The plant material (roots or aerial parts) is dried and powdered. The powdered material is then extracted with ethanol.
-
Chromatographic Separation: The resulting ethanolic extract is subjected to silica gel column chromatography to separate the different chemical constituents. Fractions containing this compound are identified and collected for further purification.
Caption: General workflow for the extraction and isolation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
The following protocol details the HPLC method for the quantitative analysis of this compound.
-
Standard Preparation: A stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a series of calibration standards.
-
Sample Preparation: The ethanolic extract of Phlomis younghusbandii is dissolved in the mobile phase and filtered through a 0.45 µm membrane filter before injection into the HPLC system.
-
Chromatographic Analysis: The prepared sample is analyzed using the HPLC parameters outlined in Table 1.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions.
Caption: Workflow for the quantification of this compound using HPLC.
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, particularly its anti-inflammatory properties.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In the context of septic shock induced by lipopolysaccharide (LPS), this compound has been found to intervene in the inflammatory cascade.[1]
The proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1] LPS stimulation typically leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has been observed to restrict the nuclear translocation of p65, a key component of the NF-κB complex, and to reduce the phosphorylation of ERK and JNK, which are components of the MAPK pathway.[1] This dual inhibition leads to a significant reduction in the expression of pro-inflammatory mediators.[1]
A network pharmacology study also suggests the involvement of the IL-17 signaling pathway in the biological activities of this compound.[2]
Caption: Anti-inflammatory signaling pathway of this compound.
Conclusion
This compound is a key bioactive constituent of Phlomis younghusbandii with demonstrated anti-inflammatory properties. Standardized methods for its quantification are available, which are essential for ensuring the consistency and efficacy of herbal products derived from this plant. Further research into the specific concentrations of this compound in different plant parts and under various growing conditions is warranted. The elucidation of its molecular mechanisms of action, particularly the inhibition of the NF-κB and MAPK signaling pathways, provides a strong scientific basis for its therapeutic potential and opens avenues for the development of novel anti-inflammatory agents.
References
Methodological & Application
Application Notes: Sesamoside Extraction and Purification from Sesame Seeds and Other Plant Sources
These application notes provide detailed methodologies for the extraction and purification of sesamoside, a bioactive iridoid glycoside. While this compound is found in sesame (Sesamum indicum), particularly in young leaves, it is also present in other plant species.[1] This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive protocols and comparative data.
Data Presentation
The selection of an appropriate extraction and purification strategy depends on the desired scale, purity, and available equipment. The following tables summarize quantitative data from various published methods for this compound and related glycosides to facilitate comparison.
Table 1: Solvent Extraction Parameters for Glycosides from Plant Materials
| Starting Material | Solvent System | Extraction Method | Key Parameters | Glycoside Yield/Content | Purity | Reference |
| Young Sesame Leaves | Not Specified | Not Specified | Plant height: 30-70 cm | 0.38–0.87% of dry leaves | Not Specified | [1] |
| Veronica longifolia Leaves | Hot Water | Pressurized Hot Water Extraction | Not Specified | 92% of aucubin, 83% of catalpol (relative to hot water extraction) | Not Specified | [2][3] |
| Veronica longifolia Leaves | Ethanol | Maceration | Room Temperature | 25% of aucubin, 22% of catalpol (relative to hot water extraction) | Not Specified | [2][3] |
| Powdered Plant Material | 70% Ethanol | Maceration | Solid-liquid ratio 1:10 (w/v), Room Temperature, 48 hours | Not Specified | Not Specified | [4] |
| Foxglove Leaves | Ethanol/Methanol | Maceration/Soxhlet | Room Temperature or Heated | Not Specified | Not Specified | [5][6] |
| Gardenia jasminoides Leaves | 50% Ethanol | Reflux | Solid-liquid ratio 1:10 (w/v), 3 hours | Higher yield than method 2 | Not Specified | |
| Fructus Corni | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v) | High-Speed Counter-Current Chromatography | Not Specified | 7.9 mg sweroside, 13.1 mg morroniside, 10.2 mg loganin from 100 mg crude extract | 92.3% (sweroside), 96.3% (morroniside), 94.2% (loganin) | [7] |
Table 2: Chromatographic Purification of Glycosides
| Method | Stationary Phase | Mobile Phase | Detection | Compound Purity | Reference |
| High-Performance Liquid Chromatography (HPLC) | C18 | Not Specified | Not Specified | Not Specified | [5] |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system | Ethyl acetate/n-butanol/water (7.5:2.5:10, v/v) | Not Specified | High Purity | [8] |
| Preparative Thin-Layer Chromatography (Prep-TLC) | Silica Gel GF254 | Various solvent systems | Not Specified | Not Specified | |
| Column Chromatography | Not Specified | Solvents of increasing polarity | Not Specified | Fractionation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of results. The following sections outline typical experimental protocols for the extraction and purification of this compound and other glycosides.
Protocol 1: General Extraction of Glycosides from Plant Material
This protocol is a general guideline and can be adapted for sesame seeds (preferably defatted) or leaves.
1. Sample Preparation:
-
Drying: Air-dry the plant material (e.g., sesame leaves) in a well-ventilated, shaded area to prevent the degradation of thermolabile compounds. Alternatively, use a lyophilizer.[4]
-
Grinding: Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[4]
-
Defatting (for seeds): If starting with sesame seeds, it is crucial to defat the material first. This can be achieved by extraction with a non-polar solvent like n-hexane.
2. Extraction:
-
Maceration:
-
Weigh 100 g of the powdered plant material and place it in a large flask.
-
Add 1 L of 70% ethanol.[4]
-
Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.[4]
-
Filter the extract through cheesecloth followed by filter paper.
-
Repeat the extraction process on the plant residue to ensure completeness.
-
Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 45°C.[4]
-
3. Fractionation (Liquid-Liquid Extraction):
-
Dissolve the concentrated crude extract in water.
-
Sequentially partition the aqueous solution with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[4]
-
Collect each solvent fraction separately. Glycosides are typically concentrated in the more polar fractions (ethyl acetate and the remaining aqueous fraction).[4]
Protocol 2: Purification by Column Chromatography
1. Column Preparation:
-
Pack a glass column with an appropriate stationary phase (e.g., silica gel).
-
Equilibrate the column with the initial mobile phase.
2. Sample Loading:
-
Dissolve the dried glycoside-rich fraction in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
3. Elution:
-
Elute the column with a gradient of increasing solvent polarity.
-
Collect fractions of the eluate.
4. Monitoring:
-
Monitor the collected fractions for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
5. Concentration:
-
Combine the fractions containing the purified this compound and concentrate using a rotary evaporator.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
For the quantitative determination of this compound, a validated HPLC method is essential.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., DAD or MS).
-
Column: A C18 reversed-phase column is commonly used for the separation of glycosides.
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: Monitor at a wavelength determined by the UV absorbance maximum of this compound.
Mandatory Visualizations
Caption: Overview of the extraction and purification workflow for this compound.
Recent studies have elucidated the potential biological activities of this compound, particularly its role in modulating inflammatory pathways. This compound has been shown to inhibit the NF-κB/MAPK signaling pathway, which is crucial in the inflammatory response associated with conditions like septic shock and hypoxia.[9][10]
Caption: this compound's inhibitory effect on the NF-κB/MAPK signaling pathway.
References
- 1. Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) and changes in iridoid and polyphenol content at different growth stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridoid-glycoside isolation and purification from Premna fulva leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anti-Hypoxic Mechanism of this compound Determined Using Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sesamoside Using High-Performance Liquid Chromatography (HPLC)
Introduction
Sesamoside, a key lignan glycoside found in sesame seeds (Sesamum indicum L.), has garnered significant interest from researchers in the fields of nutrition, pharmacology, and drug development due to its potential health benefits. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound content in various samples.
Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent allows for the effective separation of this compound from other matrix components. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard. An internal standard may be used to enhance precision and accuracy.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from sesame seeds. Optimization may be required for different sample matrices.
1.1. Defatting of Sesame Seeds:
-
Homogenize approximately 5 grams of sesame seeds into a fine powder.
-
Transfer the powder to a suitable extraction vessel.
-
Add 30 mL of n-hexane/2-propanol (3:1, v/v) and shake vigorously for 1 hour.
-
Centrifuge the mixture and discard the supernatant.
-
Repeat the extraction two more times to ensure complete removal of lipids.
-
Air-dry the defatted sesame flour at room temperature.
1.2. Extraction of this compound:
-
Accurately weigh 0.5 g of the defatted sesame flour into a glass tube.
-
Add 8.25 mL of 85% ethanol. For enhanced accuracy, an internal standard such as naringenin can be added to the extraction solvent.[1][2]
-
Extract for 5 hours at room temperature with continuous agitation.[1][2]
-
Follow with a second extraction using 70% ethanol for 10 hours at room temperature.[1][2]
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.
Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
HPLC Instrumentation and Conditions
The following HPLC parameters have been found suitable for the analysis of sesaminol glucosides, which are closely related to or may be synonymous with this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient may be necessary to achieve optimal separation. A typical starting point is 90% A and 10% B, gradually increasing the proportion of B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standard solutions. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value. Determined by spike/recovery experiments. | Recovery between 95% and 105% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD). | Intra-day and Inter-day %RSD ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Data Presentation
A study on sesaminol glucosides reported the following validation data, which can be considered indicative for a this compound quantification method.[2]
| Parameter | Sesaminol Triglucoside | Sesaminol Diglucoside |
| Linearity Range (µg/mL) | 9 - 435 | Not specified |
| Limit of Detection (mg/100g of DSF) | 10 | 8 |
| Limit of Quantification (mg/100g of DSF) | 40 | 32 |
*DSF: Defatted Sesame Flour
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Detailed workflow for sample preparation from sesame seeds.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Sesamoside: DPPH and ABTS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamoside, a lignan glycoside found in sesame (Sesamum indicum), is of growing interest for its potential health benefits, including its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for two widely used in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are fundamental for quantifying the antioxidant potential of this compound and other test compounds.
Principle of the Assays
DPPH Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized, resulting in a color change from violet to pale yellow. The extent of this discoloration, measured as a decrease in absorbance, is directly proportional to the antioxidant's radical scavenging ability.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green ABTS•+ solution has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Data Presentation
The antioxidant capacity of this compound is typically quantified by its IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. The results can be summarized and compared in the following table. Please note: The IC50 values for this compound are provided as placeholders and should be determined experimentally.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | [Insert Value] | [Insert Value] |
| Ascorbic Acid | ~5 - 15 | ~2 - 8 |
| Trolox | ~8 - 20 | ~4 - 10 |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
1. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid (or Trolox) as a positive control
-
Methanol (or ethanol), analytical grade
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol.
-
Working Solutions: Prepare a series of dilutions of this compound and the positive control from their respective stock solutions.
3. Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution with methanol).
-
A_sample is the absorbance of the test sample (DPPH solution with this compound or positive control).
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS Radical Cation Decolorization Assay Protocol
1. Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
This compound
-
Trolox (or ascorbic acid) as a positive control
-
Phosphate buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
2. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark blue-green solution.
-
Working ABTS•+ Solution: Dilute the ABTS•+ radical cation solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in a suitable solvent.
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Trolox or ascorbic acid.
-
Working Solutions: Prepare a series of dilutions of this compound and the positive control.
3. Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the wells.
-
Mix well and incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity:
The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution with solvent).
-
A_sample is the absorbance of the test sample (ABTS•+ solution with this compound or positive control).
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the ABTS•+ radicals are scavenged.
Visualized Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Application Notes and Protocols for In Vivo Anti-inflammatory Models for Sesamoside Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamoside, a furanofuran lignan found in Sesamum indicum (sesame), has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the in vivo anti-inflammatory effects of this compound, with a focus on established animal models. The information herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound in inflammatory conditions. The primary focus will be on the lipopolysaccharide (LPS)-induced septic shock model, for which specific data on this compound is available. General protocols for other common acute inflammation models, which have been used to evaluate related compounds, are also provided as a reference for future studies.
Key In Vivo Anti-inflammatory Models
Lipopolysaccharide (LPS)-Induced Septic Shock in Mice
This model is highly relevant for studying systemic inflammation and the "cytokine storm" characteristic of sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, leading to multi-organ injury. This compound has been shown to be effective in this model by mitigating the inflammatory cascade.[1]
Experimental Protocol
Materials:
-
Specific pathogen-free male Kunming mice (8–10 weeks old)
-
This compound (purity >98%)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Dexamethasone (DEX) as a positive control
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
Equipment for euthanasia and tissue collection
-
Reagents and equipment for qPCR, Western blot, and immunohistochemistry (IHC)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (12/12 h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into the following groups (n=6 per group):
-
Control Group: Administered PBS only.
-
LPS Model Group: Administered LPS (10 mg/kg, intraperitoneal injection).
-
Positive Control Group: Administered LPS (10 mg/kg, i.p.) followed by Dexamethasone (10 mg/kg, i.p.) after 12 hours.
-
This compound Treatment Groups: Administered LPS (10 mg/kg, i.p.) followed by this compound at 1, 5, or 10 mg/kg (i.p.) after 12 hours.
-
-
Induction of Septic Shock: Induce septic shock by a single intraperitoneal injection of LPS (10 mg/kg body weight) dissolved in PBS.
-
Treatment: 12 hours after LPS injection, administer a single intraperitoneal injection of this compound (1, 5, or 10 mg/kg) or Dexamethasone (10 mg/kg).
-
Monitoring and Sample Collection: After 6 hours of treatment, euthanize the mice. Collect blood and tissues (spleen, liver, lungs, kidneys, heart) for analysis.
-
Analysis of Inflammatory Markers:
-
Measure the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and iNOS in spleen tissue using qPCR.
-
Analyze the protein expression of key signaling molecules (e.g., p-ERK, p-JNK, NLRP3, p65) in tissue lysates by Western blot.
-
Evaluate the nuclear translocation of NF-κB p65 in various tissues using immunohistochemistry.
-
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on the mRNA expression of key pro-inflammatory cytokines in the spleen of LPS-induced septic shock mice.
| Treatment Group | TNF-α mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) | IL-1β mRNA Expression (relative to control) | iNOS mRNA Expression (relative to control) |
| Control (PBS) | Baseline | Baseline | Baseline | Baseline |
| LPS (10 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound (1 mg/kg) | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS |
| LPS + this compound (5 mg/kg) | Further Significant Reduction | Further Significant Reduction | Further Significant Reduction | Further Significant Reduction |
| LPS + this compound (10 mg/kg) | Most Significant Reduction | Most Significant Reduction | Most Significant Reduction | Most Significant Reduction |
| LPS + Dexamethasone (10 mg/kg) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
Note: This table is a representation of the findings reported in the literature.[1] For precise quantitative values, please refer to the original publication.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for LPS-Induced Septic Shock Model
Caption: Workflow of the LPS-induced septic shock model for this compound evaluation.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
General Protocols for Other In Vivo Anti-inflammatory Models
The following models are standard for assessing anti-inflammatory compounds. While specific studies using this compound in these models were not identified in the reviewed literature, these protocols can serve as a template for future investigations.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by edema, which can be measured to assess the efficacy of anti-inflammatory agents.
Experimental Protocol
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Diclofenac Sodium as a positive control
-
Pletysmometer or digital calipers
-
Sterile syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals for one week. Randomly assign them to control, positive control, and this compound treatment groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Treatment: Administer this compound (various doses, e.g., 10, 25, 50 mg/kg, p.o. or i.p.) or the positive control drug (e.g., Indomethacin, 10 mg/kg). The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Xylene-Induced Ear Edema in Mice
This model is used to evaluate the effect of drugs on acute inflammation and vascular permeability.
Experimental Protocol
Materials:
-
Swiss albino mice
-
This compound
-
Xylene
-
Dexamethasone as a positive control
-
Caliper, biopsy punch, and analytical balance
Procedure:
-
Animal Grouping and Treatment: Divide mice into groups and administer this compound (various doses, p.o. or i.p.), vehicle, or Dexamethasone (i.p.).
-
Induction of Edema: One hour after treatment, apply a fixed volume (e.g., 20 µL) of xylene to the inner surface of the right ear. The left ear serves as a control.
-
Sample Collection: After a set time (e.g., 1-2 hours), euthanize the mice and cut circular sections from both ears using a biopsy punch.
-
Measurement of Edema: Weigh the ear sections. The difference in weight between the right and left ear punches is taken as the measure of edema.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Acetic Acid-Induced Writhing in Mice
This model assesses both anti-inflammatory and peripheral analgesic effects. Intraperitoneal injection of acetic acid causes an inflammatory response leading to characteristic writhing behavior.
Experimental Protocol
Materials:
-
Swiss albino mice
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Diclofenac Sodium or Aspirin as a positive control
Procedure:
-
Animal Grouping and Treatment: Divide mice into groups and administer this compound (various doses, p.o. or i.p.), vehicle, or a positive control drug.
-
Induction of Writhing: 30-60 minutes after treatment, inject 0.6% acetic acid (10 mL/kg, i.p.).
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.
Conclusion
The available evidence strongly supports the anti-inflammatory potential of this compound, particularly in the context of systemic inflammation as demonstrated in the LPS-induced septic shock model. The provided protocols offer a robust framework for further in vivo investigation of this compound. Future studies should aim to evaluate this compound in other established models of acute and chronic inflammation to fully characterize its therapeutic potential. Researchers are encouraged to adapt these protocols based on their specific research questions and available resources, ensuring adherence to ethical guidelines for animal research.
References
Application Notes: Unveiling the Neuroprotective Potential of Sesamoside in Cell Culture Models
Introduction
Sesamoside, a furanofuran lignan glycoside derived from sesame seeds (Sesamum indicum), is emerging as a compound of significant interest in the field of neuropharmacology. Its parent aglycone, sesamin, and the related compound sesamol have demonstrated potent antioxidant, anti-inflammatory, and anti-apoptotic properties in various biological systems.[1][2][3] These activities are crucial for combating the complex pathology of neurodegenerative diseases, which are often characterized by oxidative stress, chronic neuroinflammation, and neuronal cell death.[2][3] this compound itself has been shown to possess strong anti-inflammatory effects, capable of reducing pro-inflammatory cytokines and modulating key signaling pathways like MAPK and NF-κB.[4]
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of this compound using established in vitro cell culture models. The methodologies outlined herein are designed to assess its efficacy in mitigating neuronal damage induced by common stressors such as oxidative insults and inflammatory stimuli.
Key Neuroprotective Mechanisms of Action
Cell culture studies on this compound and related lignans suggest a multi-targeted approach to neuroprotection, primarily involving the attenuation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptotic pathways.
Anti-Oxidative and Anti-Apoptotic Pathways
This compound and its related compounds protect neuronal cells from oxidative stress-induced apoptosis by modulating key signaling molecules. Oxidative insults, such as exposure to hydrogen peroxide (H₂O₂), trigger an increase in intracellular Reactive Oxygen Species (ROS). This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately activating caspase cascades and leading to cell death. This compound is hypothesized to counteract this by reducing ROS levels and restoring the balance between pro- and anti-apoptotic proteins.[2] One proposed mechanism involves the activation of the SIRT1-SIRT3-FOXO3a signaling pathway, which enhances cellular antioxidant defenses.[2]
Anti-Inflammatory Signaling Pathway
Neuroinflammation, often mediated by activated microglia, plays a critical role in the progression of neurodegenerative diseases. Lipopolysaccharide (LPS), a bacterial endotoxin, is commonly used to induce an inflammatory response in microglial or macrophage cell lines.[1][4] LPS binds to Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] This leads to the production and release of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO). This compound has been shown to inhibit the phosphorylation of MAPK proteins (ERK, JNK) and prevent the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of these inflammatory molecules.[4]
Experimental Data Summary
The following tables summarize quantitative data from studies on this compound-related lignans (sesamol and sesamin), which serve as a strong basis for hypothesizing the effects of this compound.
Table 1: Effect of Sesamol/Sesamin on Neuronal Viability Under Stress Conditions
| Stressor | Cell Line | Compound Conc. | Result | Reference |
|---|---|---|---|---|
| H₂O₂ (400 µM) | SH-SY5Y | Sesamol (1 µM) | Significantly reduced H₂O₂-induced cell death | [2] |
| MPP⁺ | PC12 | Sesamin (1 pM) | Reduced MPP⁺-evoked cell death by 60% | [5] |
| High Glucose | PC12 | Sesamin | Lowered high glucose-evoked cell death to 20% | [6] |
| OGD-R | HT22 | DSE* (0.1-10 µg/mL) | Significantly reduced cell death | [7] |
*DSE: Defatted Sesame Seeds Extract, containing this compound and other lignans.
Table 2: Anti-inflammatory Effects of this compound and Related Lignans
| Stimulus | Cell Line | Compound & Conc. | Key Result | Reference |
|---|---|---|---|---|
| LPS | Raw264.7 | This compound (200 µM) | Significantly reduced TNF-α, IL-6, IL-1β, and iNOS | [4] |
| LPS | Rat Brain | Sesamol (50 mg/kg) | Reduced TNF-α and lipid peroxidation levels | [1][8] |
| LPS | N9 Microglia | Sesamin (50 µM) | Reduced IL-1β, IL-6, and TNF-α mRNA expression | [9] |
| MPP⁺ | N9 Microglia | Sesamin | Reduced MPP⁺-induced IL-6 mRNA levels |[10] |
Table 3: Modulation of Apoptosis-Related Proteins by Sesamol/Sesamin
| Apoptotic Stimulus | Cell Line | Compound & Conc. | Key Result | Reference |
|---|---|---|---|---|
| H₂O₂ | SH-SY5Y | Sesamol (1 µM) | Inhibited BAX, Upregulated BCL-2 | [2] |
| Cerebral I/R | Rat Model | Sesamol | Diminished caspase-3 and Bax levels, boosted Bcl-2 | [11] |
| None | SK-LU-1 | Sesamol | Increased activity of caspase 8, 9, and 3/7 |[12] |
Protocols: In Vitro Neuroprotection Assays
Here we provide detailed protocols for key experiments to characterize the neuroprotective effects of this compound.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress
This protocol uses the MTT assay to quantify cell viability in a human neuroblastoma cell line (SH-SY5Y) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a stock solution of H₂O₂. Add the required volume to the wells to achieve a final concentration known to induce approximately 50% cell death (e.g., 400 µM), except for the untreated control wells.[2]
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Assay:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Evaluation of Anti-inflammatory Effects
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated murine macrophage cells (Raw264.7).
Methodology:
-
Cell Seeding: Seed Raw264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Incubate for 24 hours.
-
Treatment:
-
Prepare treatment groups: Control (medium only), this compound alone, LPS alone (e.g., 1 µg/mL), and LPS co-treated with various concentrations of this compound.
-
Remove the old medium and add 500 µL of the respective treatment media to the wells.
-
-
Incubation: Incubate the plate for 24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until use.
-
ELISA for TNF-α:
-
Perform the ELISA according to the manufacturer's instructions (e.g., R&D Systems, BioLegend).
-
Briefly, coat a 96-well ELISA plate with a capture antibody overnight.
-
Wash and block the plate.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Analysis: Calculate the concentration of TNF-α in each sample by interpolating from a standard curve generated with recombinant TNF-α.
Protocol 3: Analysis of Anti-Apoptotic Activity by Western Blot
This protocol details the use of Western blotting to analyze the expression levels of the key apoptosis-regulatory proteins Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) in neuronal cells.
Methodology:
-
Cell Culture and Treatment: Culture SH-SY5Y or PC12 cells in 6-well plates until they reach ~80% confluency. Treat the cells as described in the previous protocols (e.g., with an apoptotic stimulus like H₂O₂ or MPP⁺, with or without this compound pre-treatment) for the desired time (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis using software like ImageJ. Normalize the band intensity of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio for each sample.
-
References
- 1. Neuroprotective effects of sesamol against LPS-induced spatial learning and memory deficits are mediated via anti-inflammatory and antioxidant activities in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesamin and sesamol attenuate H2O2-induced oxidative stress on human neuronal cells via the SIRT1-SIRT3-FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin and Sesamin Protect Dopaminergic Cells from MPP+-Induced Neuroinflammation in a Microglial (N9)-Neuronal (PC12) Coculture System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesamin modulates tyrosine hydroxylase, superoxide dismutase, catalase, inducible NO synthase and interleukin-6 expression in dopaminergic cells under MPP+-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effect of defatted sesame seeds extract against in vitro and in vivo ischemic neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of sesamol against LPS-induced spatial learning and memory deficits are mediated via anti-inflammatory and antioxidant activities in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review [mdpi.com]
- 10. Sesamin modulates tyrosine hydroxylase, superoxide dismutase, catalase, inducible NO synthase and interleukin-6 expression in dopaminergic cells under MPP+-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sesamol defends neuronal damage following cerebral ischemia/reperfusion: a crosstalk of autophagy and Notch1/NLRP3 inflammasome signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sesamol induced apoptotic effect in lung adenocarcinoma cells through both intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for Assessing the Effect of Sesamoside on Nitric Oxide Production in RAW 264.7 Murine Macrophage Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Sesamoside, a lignan compound, has been investigated for its various pharmacological activities, including its anti-inflammatory properties. A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by immune cells like macrophages. The murine macrophage cell line, RAW 264.7, is a well-established and robust model for studying inflammation in vitro.[1][2] When stimulated with bacterial lipopolysaccharide (LPS), RAW 264.7 cells produce significant amounts of NO through the induction of inducible nitric oxide synthase (iNOS).[2][3] This process mimics the innate immune response to bacterial infection. This protocol provides a detailed methodology to assess the potential of this compound to inhibit LPS-induced nitric oxide production in RAW 264.7 cells, a critical step in evaluating its anti-inflammatory efficacy. Recent studies have shown that this compound can reduce inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as iNOS and NO.[4] It has been found to inhibit the LPS-induced phosphorylation of key signaling proteins like ERK and JNK.[4]
Signaling Pathway of LPS-Induced Nitric Oxide Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the surface of macrophages.[1][5] This binding activates intracellular signaling pathways, primarily the MyD88-dependent pathway, which leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including the gene for inducible nitric oxide synthase (iNOS).[5][6] The iNOS enzyme, in turn, catalyzes the production of large amounts of nitric oxide (NO) from the amino acid L-arginine.[6] This NO acts as a key inflammatory mediator. This compound's potential anti-inflammatory effect could stem from its ability to interfere with one or more steps in this pathway.
Experimental Workflow
The overall experimental procedure involves culturing RAW 264.7 cells, treating them with various concentrations of this compound before stimulating them with LPS, and then quantifying the resulting nitric oxide production and assessing cell viability.
Detailed Experimental Protocols
Materials and Reagents
-
RAW 264.7 murine macrophage cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
-
Sodium Nitrite (NaNO₂) for standard curve
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol 1: Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for detachment.
Protocol 2: this compound Treatment and LPS Stimulation
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[2] Incubate for 12-24 hours to allow for cell adherence.
-
Prepare stock solutions of this compound in DMSO. Further dilute with serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the culture should not exceed 0.1% (v/v) to avoid solvent toxicity.[7]
-
After the initial incubation, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the respective concentrations of this compound to the appropriate wells.
-
Set up control wells:
-
Control: Cells with medium only.
-
LPS Control: Cells with medium containing 0.1% DMSO.
-
This compound Controls: Cells with medium containing only the highest concentration of this compound to check for its independent effect on NO production.
-
-
Incubate the plate for 1-2 hours (pre-treatment).
-
Add LPS to the treatment and LPS control wells to a final concentration of 1 µg/mL.[2] Do not add LPS to the Control or this compound Control wells.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.[2][8]
Protocol 3: Nitric Oxide Measurement (Griess Assay)
The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO.[9]
-
Standard Curve Preparation:
-
Prepare a 100 µM sodium nitrite (NaNO₂) standard solution in cell culture medium.
-
Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 µM) in a separate 96-well plate to create a standard curve.
-
-
Assay Procedure:
-
After the 24-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A (1% sulfanilamide) to each well containing supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B (0.1% NED) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/purple color will develop.
-
-
Measurement:
Protocol 4: Cell Viability Assessment (MTT Assay)
This assay is crucial to confirm that any observed decrease in NO production is due to the inhibitory action of this compound and not due to cell death.[2]
-
After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the experimental plate.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 4 hours at 37°C.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm (or 490 nm) with a microplate reader.[7][11]
-
Calculate cell viability as a percentage relative to the untreated control group (100% viability).
Data Presentation
Quantitative data should be summarized in clear, structured tables. Experiments should be performed in triplicate and data presented as mean ± standard deviation (SD).
Table 1: Effect of this compound on Nitrite Concentration in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | - | ||
| LPS Only | - (1 µg/mL) | 0% | |
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 | ||
| This compound Only | 50 |
Table 2: Effect of this compound on the Viability of RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 100% | |
| LPS Only | - (1 µg/mL) | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 | ||
| This compound Only | 50 |
Conclusion
This protocol provides a comprehensive and standardized method for evaluating the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in LPS-stimulated RAW 264.7 macrophages. By concurrently assessing cell viability, this protocol ensures that the observed effects are specific to the inflammatory pathway and not a result of cytotoxicity. The data generated will be crucial for determining the dose-dependent inhibitory activity of this compound and provides a foundation for further mechanistic studies into its role in modulating inflammatory signaling pathways.
References
- 1. jkb.ub.ac.id [jkb.ub.ac.id]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
Application Notes and Protocols: Evaluating the Neuroprotective Effects of Sesamoside using the Middle Cerebral Artery Occlusion (MCAO) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant in vivo model for simulating focal cerebral ischemia in rodents.[1][2][3] This model is invaluable for investigating the pathophysiology of stroke and for the preclinical evaluation of potential neuroprotective agents. Sesamoside, a lignan found in sesame seeds, has demonstrated promising neuroprotective properties, attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[4][5][6]
These application notes provide detailed protocols for utilizing the MCAO model to investigate the neuroprotective effects of this compound. It includes procedures for both in vivo MCAO surgery and in vitro Oxygen-Glucose Deprivation (OGD) assays, methods for assessing neurological deficits and infarct volume, and an overview of the signaling pathways implicated in this compound's mechanism of action.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The intraluminal suture MCAO model is the most frequently employed technique to induce focal cerebral ischemia.[2][3] It involves the insertion of a monofilament suture to block the origin of the middle cerebral artery, thereby reducing cerebral blood flow to the territory it supplies.[2][7] This method can be used to create either transient or permanent ischemia.[2]
Experimental Workflow for In Vivo MCAO Studies
Caption: Workflow for in vivo MCAO experiments.
Data Presentation: In Vivo Neuroprotective Effects of this compound
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score | Infarct Volume (%) | Reference |
| Sham | - | 0 | 0 | [4] |
| MCAO + Vehicle | - | 3.5 ± 0.5 | 45.2 ± 5.8 | [4] |
| MCAO + this compound | 30 | 2.5 ± 0.5 | 32.1 ± 4.5 | [4] |
| MCAO + this compound | 100 | 1.8 ± 0.4 | 21.5 ± 3.9 | [4] |
| MCAO + this compound | 300 | 1.2 ± 0.3 | 15.3 ± 3.1 | [4] |
| MCAO + Sesamol | 50 | Improved hindlimb function | Not significantly different | [5] |
*p < 0.05 compared to MCAO + Vehicle group. Data are presented as mean ± SD.
Experimental Protocols
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, pentobarbital sodium)
-
4-0 nylon monofilament with a silicon-coated tip[7]
-
Surgical instruments (scissors, forceps, micro-vessel clips)
-
Heating pad to maintain body temperature
-
Sutures (7-0 silk)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C.[8] Shave the neck area and disinfect with 70% ethanol.[8]
-
Vessel Exposure: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][8]
-
Ligation: Ligate the distal end of the ECA and place a temporary ligature around the CCA.[8]
-
Filament Insertion: Make a small incision in the ECA stump.[2] Insert the silicon-coated 4-0 nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin.[2] The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 2 hours).[4]
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion.[8]
-
Closure: Close the neck incision with sutures.
-
Recovery: Allow the animal to recover from anesthesia in a warm cage.
Neurological deficits can be assessed 24 hours after MCAO using a 5-point scale:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
Brain Extraction: 24 hours after MCAO, euthanize the animal and carefully remove the brain.[8]
-
Slicing: Place the brain in a brain matrix and slice it into 2 mm coronal sections.
-
Staining: Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes.[9] The viable tissue will stain red, while the infarcted tissue will remain white.
-
Imaging: Scan or photograph the stained brain slices.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice. The infarct volume is calculated by integrating the infarct area over the slice thickness and is often expressed as a percentage of the total hemispheric volume.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model is a widely used in vitro method to simulate ischemic conditions in cell culture.[10][11] It involves depriving cultured neuronal cells of oxygen and glucose, leading to cell death pathways similar to those observed in vivo.[12]
Data Presentation: In Vitro Neuroprotective Effects of this compound
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) | Lipid Peroxidation (% of control) | Reference |
| Control | - | 100 | 100 | [4] |
| OGD + Vehicle | - | 45.3 ± 3.8 | 250.1 ± 15.2 | [4] |
| OGD + this compound | 0.1 | 58.2 ± 4.1 | 180.5 ± 12.3 | [4] |
| OGD + this compound | 1 | 70.1 ± 5.5 | 145.3 ± 10.8 | [4] |
| OGD + this compound | 10 | 85.6 ± 6.2 | 115.7 ± 9.7 | [4] |
*p < 0.05 compared to OGD + Vehicle group. Data are presented as mean ± SD.
Experimental Protocols
Materials:
-
Neuronal cell line (e.g., HT22, PC12) or primary cortical neurons
-
Glucose-free DMEM
-
Hypoxic chamber (95% N2, 5% CO2)
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Cell Culture: Plate neuronal cells in appropriate culture dishes and allow them to adhere.
-
OGD Induction: Replace the normal culture medium with glucose-free DMEM. Place the cells in a hypoxic chamber for a specified duration (e.g., 4 hours).[4]
-
Reoxygenation: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 24 hours).[4]
-
This compound Treatment: this compound can be added to the culture medium before, during, or after the OGD period to assess its protective effects.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT or LDH to quantify the extent of cell death and the neuroprotective effect of this compound.
Signaling Pathways of this compound Neuroprotection
This compound is believed to exert its neuroprotective effects through multiple signaling pathways, primarily by mitigating oxidative stress, inflammation, and apoptosis.[6][13]
Caption: this compound's neuroprotective signaling pathways.
Recent studies suggest that this compound's neuroprotective mechanisms involve the modulation of autophagy and the Notch-1/NLRP3 inflammasome signaling pathway.[6] Phytochemicals, in general, are known to activate the Nrf2/HO-1 pathway to enhance antioxidant defenses and upregulate the CREB-BDNF pathway to promote neurotrophic support.[[“]][[“]]
Conclusion
The MCAO model, in conjunction with in vitro OGD studies, provides a robust platform for evaluating the neuroprotective potential of this compound. The protocols outlined in these application notes offer a standardized approach to assess its efficacy in reducing infarct volume, improving neurological outcomes, and enhancing neuronal survival. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent for ischemic stroke.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
- 4. Neuroprotective effect of defatted sesame seeds extract against in vitro and in vivo ischemic neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of sesamol on rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesamol defends neuronal damage following cerebral ischemia/reperfusion: a crosstalk of autophagy and Notch1/NLRP3 inflammasome signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Intraluminal Middle Cerebral Artery Occlusion MCAO Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice [jove.com]
- 8. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 9. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 12. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
Sesamoside: A Potential Therapeutic Agent for Septic Shock - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septic shock, a life-threatening condition characterized by a dysregulated host response to infection, remains a significant clinical challenge with high mortality rates. Recent preclinical studies have highlighted the therapeutic potential of sesamoside, a natural compound, in mitigating the severe inflammatory cascade associated with septic shock. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its in vitro and in vivo evaluation, and a summary of key quantitative data. This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB/MAPK signaling pathway, reducing the production of pro-inflammatory cytokines, and attenuating multi-organ damage in lipopolysaccharide (LPS)-induced septic shock models. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for septic shock.
Introduction
Sepsis is a systemic inflammatory response to infection that can lead to severe sepsis and septic shock, culminating in multiple organ dysfunction and failure. The pathophysiology is driven by an overwhelming production of pro-inflammatory mediators, often referred to as a "cytokine storm." Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are critically involved in the transcription of inflammatory genes. This compound has emerged as a promising candidate for intervention in septic shock due to its ability to modulate these inflammatory pathways. In vitro and in vivo studies have demonstrated that this compound can significantly reduce the levels of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO).
Mechanism of Action
This compound's primary mechanism of action in the context of septic shock involves the suppression of the inflammatory response through the inhibition of the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a cascade of inflammatory events by activating these pathways. This compound intervenes in this process by:
-
Inhibiting NF-κB Activation: this compound restricts the nuclear localization of p65, a key subunit of the NF-κB complex. By preventing p65 from entering the nucleus, it blocks the transcription of a wide range of pro-inflammatory genes.
-
Suppressing MAPK Phosphorylation: this compound inhibits the LPS-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), two critical components of the MAPK pathway.
-
Downregulating NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[1][2][3][4] this compound has been found to downregulate the expression of NLRP3, thereby reducing the systemic inflammatory response.
The culmination of these actions is a significant reduction in the production of inflammatory mediators and subsequent protection against multi-organ injury.
This compound's Mechanism of Action in Septic Shock.
Data Presentation
In Vitro Efficacy of this compound in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | TNF-α mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) | IL-1β mRNA Expression (Fold Change vs. Control) | iNOS mRNA Expression (Fold Change vs. Control) | NO Production (μM) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | ~0 |
| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound (25 µM) | Reduced | Reduced | Reduced | Reduced | Reduced |
| LPS + this compound (50 µM) | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound (100 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + this compound (200 µM) | Most Significantly Reduced | Most Significantly Reduced | Most Significantly Reduced | Most Significantly Reduced | Most Significantly Reduced |
Note: This table summarizes the dose-dependent inhibitory effect of this compound on the expression of pro-inflammatory mediators in LPS-stimulated RAW264.7 cells, as described in the literature. Precise quantitative values should be obtained from the specific experimental readouts.
In Vivo Efficacy of this compound in an LPS-Induced Septic Shock Mouse Model
| Treatment Group | TNF-α mRNA Expression (Spleen) | IL-6 mRNA Expression (Spleen) | IL-1β mRNA Expression (Spleen) | iNOS mRNA Expression (Spleen) |
| Control (PBS) | Baseline | Baseline | Baseline | Baseline |
| LPS (10 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + Dexamethasone (10 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + this compound (1 mg/kg) | Reduced | Reduced | Reduced | Reduced |
| LPS + this compound (5 mg/kg) | Further Reduced | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound (10 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table summarizes the dose-dependent therapeutic effects of this compound in an in vivo model of septic shock, demonstrating its ability to reduce the expression of pro-inflammatory cytokines in the spleen. Values are relative to the control group.
Experimental Protocols
In Vitro Model: LPS-Stimulated RAW264.7 Macrophages
In Vitro Experimental Workflow.
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for cytotoxicity and NO assays) and allow to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS from E. coli O111:B4; 1 µg/mL) for the desired time points (e.g., 6, 12, or 24 hours).
-
2. Cytotoxicity Assay (CCK-8):
-
After treatment with this compound (0, 25, 50, 100, 200, 500 µM) for 12 hours, add Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
3. Nitric Oxide (NO) Assay (Griess Reagent):
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.
4. Quantitative Real-Time PCR (qPCR):
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for TNF-α, IL-6, IL-1β, iNOS, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
5. Western Blot Analysis:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK, ERK, phospho-JNK, JNK, NLRP3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
6. Immunofluorescence for p65 Nuclear Translocation:
-
Grow cells on glass coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
In Vivo Model: LPS-Induced Septic Shock in Mice
In Vivo Experimental Workflow.
1. Animal Model:
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Control group (intraperitoneal injection of PBS).
-
LPS model group (intraperitoneal injection of LPS).
-
Positive control group (LPS + Dexamethasone).
-
This compound treatment groups (LPS + this compound at different doses).
-
2. Induction of Septic Shock and Treatment:
-
Induce septic shock by a single intraperitoneal injection of LPS (10 mg/kg body weight).
-
After 12 hours, administer an intraperitoneal injection of either saline, dexamethasone (10 mg/kg), or this compound (1, 5, or 10 mg/kg).
3. Sample Collection:
-
Six hours after the treatment, sacrifice the mice by cervical dislocation.
-
Collect spleen, liver, lung, and kidney tissues for further analysis.
4. Analysis of Inflammatory Markers:
-
qPCR and Western Blot: Process the spleen tissue for qPCR and Western blot analysis as described in the in vitro protocol to measure the expression of inflammatory cytokines and signaling proteins.
-
Immunohistochemistry (IHC) for p65:
-
Fix organ tissues in 4% paraformaldehyde and embed in paraffin.
-
Section the tissues and mount on slides.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against p65.
-
Incubate with a biotinylated secondary antibody and then with a streptavidin-HRP complex.
-
Visualize with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Analyze the slides under a microscope.
-
-
Histopathological Analysis (H&E Staining):
-
Perform standard hematoxylin and eosin (H&E) staining on sections of the liver, lung, and kidney to assess tissue damage, such as inflammatory cell infiltration, edema, and necrosis.
-
Conclusion
This compound demonstrates significant therapeutic potential for the treatment of septic shock by targeting the core inflammatory signaling pathways, NF-κB and MAPK, and downregulating the NLRP3 inflammasome. The provided protocols offer a framework for the preclinical evaluation of this compound and other potential therapeutic agents for sepsis. Further research is warranted to fully elucidate the clinical applicability of this compound in managing this critical condition.
References
Sesamoside's effect on specific cancer cell lines (e.g., lung, breast, colon).
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sesamoside, a lignan found in sesame seeds and oil, has demonstrated significant anti-cancer properties across various cancer cell lines. This document provides a comprehensive overview of its effects on lung, breast, and colon cancer, detailing its mechanisms of action and providing protocols for relevant experimental validation.
Summary of Effects
This compound and its related compounds, sesamin and sesamol, exhibit a range of anti-neoplastic activities, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis. These effects are mediated through the modulation of several key signaling pathways involved in cancer progression.
Key Findings Across Cancer Cell Lines:
-
Lung Cancer: In lung adenocarcinoma cell lines such as A549, CL1-5, and SK-LU-1, this compound and its derivatives have been shown to inhibit cell viability and migration in a dose-dependent manner.[1][2] They promote apoptosis by activating the caspase-3/poly(ADP-ribose) polymerase pathway and by downregulating the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival and proliferation.[1][3]
-
Breast Cancer: In breast cancer cell lines, including MCF-7 and MDA-MB-231, this compound compounds have been observed to reduce cell viability and induce apoptosis and cell cycle arrest.[4][5] The anti-proliferative effects in triple-negative breast cancer are linked to the inactivation of the Wnt/β-catenin signaling pathway.[6] Furthermore, they have been shown to suppress the NF-κB pathway, which is involved in inflammation and cell survival.[7]
-
Colon Cancer: For colon cancer cell lines like HCT116, HT29, and DLD-1, this compound has been found to inhibit cell growth and induce apoptosis.[7][8] The mechanism in HCT116 cells involves the induction of the mitochondrial apoptosis pathway through a pro-oxidant effect at higher concentrations.[9][10] Additionally, sesamol has been shown to suppress the transcriptional activity of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in colon cancer.[11]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its related compounds on various cancer cell lines.
| Cell Line (Cancer Type) | Compound | IC50 Value | Time Point | Assay | Reference |
| H1299 (Lung) | Sesamin | 40.1 µM | Not Specified | Not Specified | [7] |
| SK-LU-1 (Lung) | Sesamol | 2.7 mM | 48 h | Not Specified | [3] |
| MDA-MB-231 (Breast) | Sesamin | 51.1 µM | Not Specified | Not Specified | [7] |
| HCT116 (Colon) | Sesamin | 48.3 µM | Not Specified | Not Specified | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µM) and a vehicle control (DMSO).[1]
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (DAPI Staining)
This protocol is used to visualize apoptotic bodies, a hallmark of apoptosis, in cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
4′,6-diamidino-2-phenylindole (DAPI) staining solution
-
Fluorescence microscope
-
Glass coverslips
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with the desired concentration of this compound for 24-48 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with DAPI solution for 5 minutes in the dark.
-
Wash the cells with PBS to remove excess stain.
-
Mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.[3]
Western Blot Analysis
This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells using RIPA buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: Signaling pathways modulated by this compound in different cancer types.
Caption: General experimental workflow for evaluating this compound's anti-cancer effects.
References
- 1. Effects of sesamin on the chemosensitivity, invasiveness and immune evasion mechanism of human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesamol induced apoptotic effect in lung adenocarcinoma cells through both intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sesamin on apoptosis and cell cycle arrest in human breast cancer mcf-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesamol inhibits proliferation, migration and invasion of triple negative breast cancer via inactivating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sesamol induces mitochondrial apoptosis pathway in HCT116 human colon cancer cells via pro-oxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sesamol suppresses cyclooxygenase-2 transcriptional activity in colon cancer cells and modifies intestinal polyp development in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Sesamoside extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Sesamoside from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments, offering potential causes and actionable solutions.
Issue 1: Low or No this compound Yield
| Potential Cause | Solution |
| Inefficient Cell Wall Disruption | The solvent cannot effectively penetrate the plant material to extract this compound. |
| Action: Reduce the particle size of the plant material by grinding or milling. Smaller particle sizes increase the surface area available for solvent contact and can significantly improve extraction efficiency.[1][2] | |
| Inappropriate Solvent Selection | The solvent used may have poor solubility for this compound. |
| Action: Test a range of solvents with varying polarities. Mixtures of ethanol and water have been shown to be effective for extracting bioactive compounds from sesame.[3] For instance, a study on defatted sesame seeds found that a 63.5% ethanol-water mixture at high temperature and pressure yielded maximum lignan concentrations.[3] | |
| Suboptimal Extraction Temperature | The temperature may be too low for efficient extraction or too high, causing degradation. |
| Action: Optimize the extraction temperature. Increased temperatures generally improve solubility and diffusion rates.[4] However, temperatures above 40°C did not show a significant increase in extraction efficiency for sesame oil using n-hexane and may risk degrading thermolabile compounds like this compound.[5][6] | |
| Insufficient Extraction Time | The duration of the extraction may not be long enough to allow for complete diffusion of this compound into the solvent. |
| Action: Increase the extraction time. Kinetic studies on sesame extracts showed a high rate of phenolic compound extraction within the first 50 minutes.[3] For solvent extraction with n-hexane, an optimal contact time was found to be 24 hours.[6] | |
| Poor Solid-to-Liquid Ratio | An insufficient volume of solvent may become saturated before all the this compound is extracted. |
| Action: Increase the solvent-to-solid ratio. A higher ratio ensures that the concentration gradient is maintained, driving the extraction process. A solvent-to-seed ratio of 6:1 was found to be optimal for sesame oil extraction using n-hexane.[5][6] | |
| Degradation of this compound | This compound may be unstable under the chosen extraction conditions (e.g., high temperature, presence of light, or wrong pH). |
| Action: Include stability studies in your experimental design. Test the effect of light and temperature on your extracts. Store extracts in dark, airtight containers at low temperatures.[7] For heat-sensitive compounds, consider non-thermal extraction methods like Pulsed Electric Field (PEF) or Ultrasound-Assisted Extraction (UAE).[8] |
Issue 2: Inconsistent Extraction Yields
| Potential Cause | Solution |
| Variability in Plant Material | The concentration of this compound can vary depending on the plant's origin, harvest time, and storage conditions. |
| Action: Standardize your plant material as much as possible. Use material from the same batch for a series of experiments. If possible, analyze the this compound content of the raw material before extraction. | |
| Inconsistent Pre-treatment | Variations in particle size or moisture content can affect extraction efficiency.[1] |
| Action: Implement a standardized pre-treatment protocol. Ensure consistent grinding/milling to achieve a uniform particle size. Control the moisture content of the seeds, as it is a critical factor for extraction efficiency.[1] | |
| Procedural Errors | Minor variations in experimental execution can lead to different results.[9] |
| Action: Carefully document all experimental parameters. Ensure accurate measurements of materials, consistent stirring speeds, and precise temperature and time control.[7] Use a checklist to maintain consistency between runs. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for maximizing this compound yield?
A1: The optimal method depends on your specific laboratory capabilities, budget, and desired purity.
-
Soxhlet extraction is a conventional method that can yield high extraction rates (up to 58.93% for sesame oil) but uses large amounts of solvent and prolonged heat, which can degrade sensitive compounds.[8][10][11]
-
Supercritical Fluid Extraction (SFE) with CO2 is a "green" alternative that offers high purity and avoids toxic organic solvents.[12] It can achieve high yields, especially when coupled with a preceding step like cold pressing.
-
Ultrasound-Assisted Extraction (UAE) and Pulsed Electric Field (PEF) are modern, non-thermal techniques that can improve extraction efficiency by enhancing cell permeability, reducing extraction time and solvent consumption.[8]
-
Sub-critical water or ethanol extraction can significantly enhance the recovery of bioactive compounds compared to conventional methods.[3] An optimized method using 63.5% ethanol at 220°C and 8 MPa showed maximum recovery of lignans and phenolics from defatted sesame seeds.[3]
Q2: What is the most effective solvent for this compound extraction?
A2: While this compound-specific solubility data is limited in the provided results, general principles for phenolic compounds apply. Ethanol and methanol, often mixed with water, are commonly used.[4] One study found that methanol achieved the highest extraction yield (29.48%) for antioxidant components from sesame seeds.[13] Using mixtures of solvents can be effective; for example, heptane-isopropanol has been used to yield more stable oils compared to n-hexane alone.[14]
Q3: How does pre-treatment of the plant material affect yield?
A3: Pre-treatment is crucial.
-
Particle Size: Reducing the particle size increases the surface area for extraction, which generally improves the yield.[1][2]
-
Roasting: Roasting sesame seeds can increase the subsequent oil yield.[1] Roasting at 150°C was shown to result in higher extraction rates.[5][6] However, excessive heat can degrade the final product.[1]
-
Moisture Content: The moisture content of the seeds is critical for extraction efficiency. Optimal moisture content has been reported in the range of 6.3-7.5% for the highest oil yield.[1]
Q4: Can I improve my yield without changing the extraction method?
A4: Yes. Optimization of your existing protocol can lead to significant improvements. Consider the following factors:
-
Solvent-to-Solid Ratio: Increasing the solvent volume can improve extraction.[5][6]
-
Temperature: Small adjustments to temperature can affect solubility and diffusion.[4]
-
Time: Ensure your extraction time is sufficient for maximum recovery.[6]
-
Agitation: Proper stirring ensures homogeneity and facilitates mass transfer. A stirring speed of 600 rpm was found to be optimal in one study.[5][6]
Data Presentation: Comparison of Extraction Methods
The following table summarizes the extraction yields of different methods, primarily focusing on sesame oil, which can serve as a proxy for the efficiency of extracting other components like this compound.
| Extraction Method | Solvent/Conditions | Yield (%) | Reference |
| Cold Pressing (CP) | Mechanical | 9.19 | [12] |
| CP + Organic Solvent Extraction | n-Hexane | 59.52 | [12] |
| CP + Supercritical Fluid (SFE) | Supercritical CO2 | 57.15 | [12] |
| Soxhlet | Petroleum Ether | 58.93 | [10][11] |
| Supercritical Fluid (SFE) | Supercritical CO2 + Ethanol | 26.47 | [10][11] |
| Enzyme-Assisted Extraction | Neutral conditions, 50°C | 58.87 | [11] |
| Hot Water Flotation | Water, 80-90°C | 41.0 | [11] |
Experimental Protocols & Workflows
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a modern, efficient method for extracting bioactive compounds.
-
Preparation: Grind dried plant material to a fine powder (e.g., <1 mm particle size).
-
Mixing: Place a known amount of the powdered material (e.g., 10 g) into a flask. Add the chosen solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Sonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).
-
Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
Analysis: Re-dissolve the dried extract in a suitable solvent for quantification of this compound via HPLC or other analytical methods.
Caption: General workflow for Ultrasound-Assisted Extraction (UAE).
Soxhlet Extraction Protocol
This is a classic, continuous extraction method.
-
Preparation: Place a known amount of finely ground plant material into a thimble.
-
Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the Soxhlet apparatus with a flask containing the extraction solvent (e.g., n-hexane) at the bottom and a condenser on top.
-
Extraction: Heat the solvent in the flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the plant material. When the solvent level reaches the top of the siphon arm, the extract is siphoned back into the flask. This process repeats automatically.
-
Duration: Continue the extraction for a set period (e.g., 6-8 hours).[10]
-
Solvent Removal: After extraction, remove the solvent using a rotary evaporator to obtain the crude extract.
Caption: Logical flow of the continuous Soxhlet extraction process.
Troubleshooting Logic Flow
This diagram outlines a systematic approach to diagnosing low extraction yield.
Caption: A systematic workflow for troubleshooting low extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. openresearchafrica.org [openresearchafrica.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Green Optimization of Sesame Seed Oil Extraction via Pulsed Electric Field and Ultrasound Bath: Yield, Antioxidant Activity, Oxidative Stability, and Functional Food Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpras.com [ijpras.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of sesame seed extract as a natural antioxidant on the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of extraction methods on sesame oil stability | Semantic Scholar [semanticscholar.org]
Technical Support Center: Isolation and Purification of Sesamoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of sesamoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the isolation and purification of this compound?
A1: The primary challenges in isolating and purifying this compound, a lignan from Sesamum indicum, stem from its susceptibility to degradation and the presence of structurally similar compounds. Key difficulties include:
-
Degradation: this compound can be sensitive to heat, light, and pH changes. Exposure to high temperatures during solvent evaporation or harsh acidic or alkaline conditions can lead to its degradation.
-
Co-eluting Impurities: Extracts from sesame seeds contain a complex mixture of lignans (e.g., sesamin, sesamolin), fatty acids, and other phenolic compounds that can co-elute with this compound during chromatographic separation, making it difficult to achieve high purity.[1]
-
Low Yields: Inefficient extraction methods can result in low initial concentrations of this compound, complicating subsequent purification steps. Optimizing extraction parameters is crucial for maximizing the final yield.[2][3]
Q2: Which extraction methods are most effective for obtaining a crude extract enriched with this compound?
A2: While specific data for this compound is limited, methods effective for related lignans like sesamin and sesamolin can be adapted. These include:
-
Solvent Extraction: Conventional methods like Soxhlet extraction or maceration using solvents such as ethanol, methanol, or ethyl acetate are commonly employed.[4] An optimized ultrasound-assisted extraction using a 75% methanol solution has shown good results for various antioxidants in sesame.[3]
-
Supercritical CO2 (SC-CO2) Extraction: This green technology is effective for extracting lignans. While it can yield a high-quality extract, the yield of specific lignans may vary depending on the pressure, temperature, and use of co-solvents like ethanol.
Q3: What are the recommended chromatographic techniques for purifying this compound?
A3: A multi-step chromatographic approach is often necessary to achieve high-purity this compound.
-
Column Chromatography: Initial purification of the crude extract can be performed using column chromatography with stationary phases like silica gel or alumina.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the final purification of this compound. A C18 column with a gradient elution of methanol and water is a common choice for separating lignans.[5][6][7]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids a solid stationary phase, minimizing irreversible adsorption and sample loss. It has been successfully used for the preparative separation of sesamin and sesamolin.
Q4: How can I monitor the purity of my this compound fractions?
A4: The purity of this compound fractions can be assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a UV detector is the most common method for determining the purity of the collected fractions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity and purity of this compound by providing both chromatographic data and mass spectral information.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the purification and identifying fractions containing the target compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction from the plant matrix. | - Ensure the sesame seeds are finely ground to increase the surface area for extraction.- Optimize the solvent-to-solid ratio, extraction time, and temperature. For solvent extraction, a ratio of 6:1 (solvent to seeds) has been found to be effective for oil extraction.[8]- Consider using ultrasound-assisted extraction to enhance efficiency.[3] |
| Degradation of this compound | - Exposure to high temperatures during solvent evaporation.- Use of harsh pH conditions during extraction or purification. | - Use a rotary evaporator at a low temperature (≤ 40°C) for solvent removal.- Maintain a neutral pH throughout the process unless a specific pH is required for separation, in which case exposure time should be minimized.- Protect samples from light by using amber glassware or wrapping containers in foil. |
| Poor Separation of this compound from other Lignans (e.g., sesamin, sesamolin) | Suboptimal chromatographic conditions. | - Optimize the mobile phase: A gradient elution is often more effective than an isocratic one. Experiment with different solvent ratios (e.g., methanol/water or acetonitrile/water).- Adjust the flow rate: A lower flow rate can improve resolution but will increase the run time.- Try a different stationary phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl column. |
| Co-elution of this compound with Unknown Impurities | The extract contains compounds with very similar polarity to this compound. | - Employ a multi-step purification strategy. Use a preliminary separation technique like column chromatography to remove major classes of impurities before proceeding to HPLC.- Consider using a different chromatographic technique, such as High-Speed Counter-Current Chromatography (HSCCC), which operates on a different separation principle (liquid-liquid partitioning). |
| Peak Tailing in HPLC | - Overloading of the column.- Interaction of the analyte with active sites on the silica packing. | - Reduce the injection volume or the concentration of the sample.- Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the closely related and more extensively studied sesame lignans, sesamin and sesamolin. This information can serve as a valuable reference for optimizing this compound purification.
Table 1: Comparison of Extraction Methods for Sesame Lignans
| Extraction Method | Solvent | Key Parameters | Yield/Content | Reference |
| Soxhlet Extraction | Ethanol | 4 hours, 40-50°C | 46% oil yield (lignan content not specified) | [9] |
| Ultrasound-Assisted Extraction | 75% Methanol | 50°C, 65 min, 410 W | 21.74 µg/g total target antioxidants | [3] |
| Supercritical CO2 Extraction | CO2 with 10 mol% Ethanol | ~276 bar, 50°C | Highest lignan yield (specific value not provided) | |
| Pressing | Mechanical | - | 94% oil yield | [10] |
Table 2: Purity and Recovery Data for Sesamin and Sesamolin Purification
| Purification Technique | Starting Material | Mobile/Stationary Phase | Purity Achieved | Recovery | Reference |
| Semi-preparative RP-HPLC | Crude Lignan Extract | C18 column, Methanol:Water (70:30 v/v) | >99% | Not specified | |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude Extract | Petroleum ether:Ethyl acetate:Methanol:Water (1:0.4:1:0.5 v/v) | 98% (Sesamolin) | 64% (Sesamolin) | |
| Recrystallization | Crude Lignan Extract | Boiling Ethanol | High purity (specific value not provided) | 34% (Sesamin from microfiltrate) | [11] |
Experimental Protocols
Protocol 1: General Procedure for Extraction of Lignans from Sesame Seeds
This protocol is a generalized procedure based on methods used for related lignans and can be adapted for this compound extraction.
-
Seed Preparation: Grind sesame seeds into a fine powder.
-
Defatting (Optional but Recommended): Extract the ground seeds with n-hexane using a Soxhlet apparatus to remove the majority of the oil. This step is crucial as lipids can interfere with subsequent chromatographic separation. Air-dry the defatted seed meal to remove residual hexane.
-
Lignan Extraction: Extract the defatted sesame seed powder with 80% ethanol at room temperature with continuous stirring for 24 hours.
-
Filtration and Concentration: Filter the extract to remove solid particles. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lignan extract.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of Lignans
This protocol provides a starting point for the HPLC-based purification of this compound.
-
Sample Preparation: Dissolve the crude lignan extract in the initial mobile phase (e.g., 50% methanol in water) and filter it through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 40 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Fraction Collection: Inject the prepared sample and collect fractions corresponding to the desired peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Signaling Pathways and Experimental Workflows
This compound and Inflammatory Signaling Pathways
Recent research indicates that this compound exhibits anti-inflammatory properties by modulating key signaling pathways, particularly the NF-κB and MAPK pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12]
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.[12][13]
Caption: this compound's effect on the TNF-α signaling pathway.[12]
Caption: General overview of the IL-17 signaling pathway.
References
- 1. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of an Ultrasound-Assisted Extraction for Simultaneous Determination of Antioxidants in Sesame with Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.org.co [scielo.org.co]
- 12. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of sesaminol glucosides on lipopolysaccharide-induced NF-kappaB activation and target gene expression in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation products of Sesamoside under acidic or alkaline conditions.
This technical support guide provides researchers, scientists, and drug development professionals with information on the expected degradation of Sesamoside under acidic and alkaline conditions. The following information is based on the chemical structure of this compound and established principles of organic chemistry, as direct experimental data on its degradation is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic conditions?
Under acidic conditions, this compound is expected to undergo hydrolysis of its glycosidic bond and potentially its ester linkage. The primary degradation products would likely be the aglycone of this compound and D-glucose. Further degradation of the aglycone may occur depending on the severity of the acidic conditions and temperature.
Q2: What degradation products are anticipated when this compound is exposed to alkaline conditions?
In alkaline conditions, the primary degradation pathway is expected to be the saponification (hydrolysis) of the methyl ester group, yielding the corresponding carboxylate salt and methanol. The glycosidic bond is generally more stable under basic conditions compared to acidic conditions but may undergo hydrolysis under prolonged exposure or harsh alkaline environments.
Q3: My experimental results show unexpected peaks when analyzing this compound that has been stored in an acidic buffer. What could be the cause?
Unexpected peaks in your analysis likely correspond to degradation products. Under acidic conditions, the primary cause is the cleavage of the glycosidic bond, leading to the formation of the this compound aglycone and glucose. To confirm this, you can try to characterize these peaks using mass spectrometry and NMR and compare them to the expected structures. It is also advisable to run a fresh standard of this compound to ensure the integrity of your starting material.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is recommended to handle this compound solutions at neutral or slightly acidic pH (around pH 5-6) and at low temperatures. Avoid prolonged storage in strongly acidic or alkaline solutions. If your experiment requires acidic or alkaline conditions, consider minimizing the exposure time and temperature. Use of appropriate buffer systems can also help maintain a stable pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound potency over time in solution. | Degradation due to pH and/or temperature. | Store stock solutions at low temperatures (e.g., -20°C) and in a buffer with a pH between 5 and 6. Prepare working solutions fresh daily. |
| Appearance of additional peaks in HPLC analysis. | Acid- or base-catalyzed hydrolysis. | Characterize the new peaks by LC-MS to identify potential degradation products. Review sample preparation and storage conditions to identify potential sources of pH instability. |
| Inconsistent biological activity results. | Degradation of this compound leading to lower effective concentrations. | Ensure the stability of this compound under your specific assay conditions. Run control experiments to assess degradation over the time course of your assay. |
Expected Degradation Products
Since no direct quantitative data for this compound degradation is available, the following table summarizes the expected primary degradation products based on its chemical structure.
| Condition | Primary Degradation Pathway | Expected Products |
| Acidic (e.g., HCl, H₂SO₄) | Hydrolysis of the glycosidic bond and ester | This compound Aglycone, D-Glucose, Methanol |
| Alkaline (e.g., NaOH, KOH) | Saponification of the methyl ester | This compound Carboxylate, Methanol |
Experimental Protocols
The following are general protocols for studying the degradation of this compound. Researchers should optimize these protocols for their specific experimental setup.
Acid-Catalyzed Degradation Study
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, DMSO) at a known concentration.
-
Acidic Treatment: Dilute the stock solution into an aqueous acidic solution (e.g., 0.1 M HCl) to a final desired concentration.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 37°C or 50°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the reaction.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and identify degradation products.
Alkaline-Catalyzed Degradation Study
-
Preparation of this compound Solution: Prepare a stock solution of this compound as described above.
-
Alkaline Treatment: Dilute the stock solution into an aqueous alkaline solution (e.g., 0.1 M NaOH).
-
Incubation: Incubate the solution at a controlled temperature.
-
Time-Point Sampling: Collect aliquots at various time intervals.
-
Quenching: Neutralize the aliquots with a suitable acid (e.g., HCl).
-
Analysis: Analyze the samples using HPLC-UV or LC-MS.
Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound.
Caption: Hypothesized degradation of this compound under acidic conditions.
Caption: Hypothesized degradation of this compound under alkaline conditions.
Caption: General experimental workflow for studying this compound degradation.
Troubleshooting peak tailing and broadening in Sesamoside HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Sesamoside.
Troubleshooting Guide: Peak Tailing and Broadening
Peak tailing and broadening are common chromatographic problems that can significantly impact the accuracy and precision of this compound quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
1. My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is wider than the front half, is often indicative of secondary interactions between this compound and the stationary phase, or other system issues.[1][2]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.
Detailed Explanations and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | This compound, being a polar glycoside, can interact with free silanol groups (-Si-OH) on the surface of silica-based C18 columns. These interactions cause a secondary, stronger retention mechanism for some molecules, leading to a delayed elution and a tailing peak.[2] | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acidic modifier will protonate the silanol groups, reducing their ability to interact with this compound. 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column where most of the free silanols are chemically bonded, thus minimizing secondary interactions. |
| Inappropriate Mobile Phase pH | This compound contains multiple hydroxyl groups, which are weakly acidic. If the mobile phase pH is close to the pKa of these groups, a mixed population of ionized and non-ionized this compound molecules will exist, leading to peak broadening and tailing. | Estimate pKa and Adjust pH: While the exact pKa of this compound is not readily available, the pKa of alcoholic hydroxyl groups is typically high (around 16-18), meaning they are unlikely to be ionized under typical reversed-phase conditions. However, to ensure a consistent ionic state, it is best to work at a pH that is at least 2 units away from the pKa of any ionizable group.[3] For glycosides, a slightly acidic mobile phase is generally recommended. |
| Column Overload | Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause the separated band of this compound to spread out before detection, resulting in broader and potentially tailing peaks. | 1. Minimize Tubing Length and Diameter: Use short, narrow-bore tubing (e.g., 0.125 mm I.D.) to connect the injector, column, and detector. 2. Ensure Proper Fittings: Use low-dead-volume fittings and ensure they are correctly installed. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause peak tailing. | 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 3. Replace the Column: If the column performance does not improve after flushing, it may be degraded and require replacement. |
2. My this compound peak is broader than expected. What could be the issue?
Peak broadening, or an increase in peak width, leads to decreased resolution and sensitivity.
Troubleshooting Workflow for Peak Broadening
Caption: Troubleshooting workflow for peak broadening in this compound HPLC analysis.
Detailed Explanations and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Suboptimal Flow Rate | A flow rate that is too high or too low relative to the column's optimal flow rate can lead to increased band broadening. | Optimize Flow Rate: Perform a flow rate study to determine the optimal flow rate for your column dimensions and particle size. A good starting point for a 4.6 mm I.D. column is 1.0 mL/min. |
| Poor Column Efficiency | The column may have a low number of theoretical plates due to poor packing, degradation, or simply being an older generation column. | 1. Use a High-Efficiency Column: Consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a core-shell column, which can provide higher efficiency at lower backpressures.[3][4] 2. Replace the Column: If the column has been used extensively, it may need to be replaced. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the peak shape can be distorted, often leading to broadening or fronting. | Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker (more aqueous in reversed-phase) than the mobile phase. |
| Temperature Effects | Inconsistent column temperature can lead to fluctuations in retention time and peak width. Also, operating at a suboptimal temperature can affect mass transfer and efficiency. | 1. Use a Column Oven: Maintain a stable and consistent column temperature using a column oven. 2. Optimize Temperature: Experiment with different column temperatures (e.g., in 5 °C increments) to find the optimal condition for your separation. Higher temperatures can sometimes improve efficiency and peak shape.[5] |
| Mobile Phase Viscosity | High mobile phase viscosity can hinder mass transfer, leading to broader peaks. | 1. Increase Temperature: Increasing the column temperature will decrease the viscosity of the mobile phase. 2. Consider Acetonitrile: Acetonitrile has a lower viscosity than methanol and can sometimes lead to sharper peaks. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A good starting point for the analysis of this compound, based on methods for similar compounds found in Sesamum indicum extracts, would be a reversed-phase C18 column with a gradient elution using a slightly acidic mobile phase.[2]
Q2: Should I use formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier?
Both formic acid and TFA can be effective at improving peak shape by suppressing silanol interactions.
-
Formic Acid (0.1%): Generally provides good peak shape and is compatible with mass spectrometry (MS).
-
Trifluoroacetic Acid (0.1%): Is a stronger ion-pairing agent and can be more effective at eliminating peak tailing for basic compounds. However, it can cause ion suppression in MS and may be more difficult to completely flush from the HPLC system.[6][7]
For initial method development with UV detection, either is a good choice. If MS detection is being used, formic acid is preferred.
Q3: Can I use an isocratic method for this compound analysis?
While an isocratic method might be possible for a purified standard, a gradient elution is generally recommended for the analysis of this compound in plant extracts. This is because extracts often contain a complex mixture of compounds with a wide range of polarities. A gradient allows for the efficient elution of all compounds and helps to ensure sharper peaks for later-eluting components.
Q4: How should I prepare my this compound sample for HPLC analysis?
Given that this compound has limited solubility in water, it is best to dissolve it in an organic solvent that is miscible with the mobile phase.
-
Recommended Solvents: Methanol or a mixture of methanol and water that is weaker than the initial mobile phase composition.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Q5: My retention times for this compound are shifting between injections. What should I do?
Shifting retention times can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Mobile Phase Instability: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of the more volatile organic component.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Experimental Protocols
General HPLC Method for this compound Analysis (Starting Point)
This protocol is a recommended starting point for the HPLC analysis of this compound and can be optimized for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). An end-capped column is recommended.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with a low percentage of B (e.g., 10-20%) and increase linearly to a high percentage (e.g., 80-90%) over 20-30 minutes.
-
Hold at the high percentage for 5 minutes.
-
Return to the initial conditions and equilibrate for at least 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector can be used to determine the optimal wavelength, but a starting point of 230 nm or 280 nm is reasonable for lignans).
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
Table 1: Troubleshooting Summary for Peak Tailing
| Symptom | Possible Cause | Key Solutions |
| Tailing of only the this compound peak | Secondary silanol interactions | Lower mobile phase pH (2.5-3.0), use an end-capped column, add an acidic modifier (0.1% formic acid). |
| All peaks in the chromatogram are tailing | Extra-column volume, column void/blockage | Minimize tubing length, check fittings, backflush or replace column/frit. |
| Peak tailing increases with sample concentration | Column overload | Dilute the sample or reduce injection volume. |
Table 2: Troubleshooting Summary for Peak Broadening
| Symptom | Possible Cause | Key Solutions |
| All peaks are broad | High extra-column volume, suboptimal flow rate, unstable temperature | Use shorter/narrower tubing, optimize flow rate, use a column oven. |
| Only the this compound peak is broad | Injection solvent mismatch, poor column efficiency | Dissolve sample in mobile phase, use a high-efficiency column (e.g., core-shell). |
| Broad peaks with long retention times | Mobile phase too weak, high viscosity | Increase organic solvent percentage, increase column temperature. |
References
- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 2. labcompare.com [labcompare.com]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Sesamoside solubility issues in aqueous buffers for biological assays
For researchers, scientists, and drug development professionals, overcoming the solubility challenges of promising compounds like sesamoside is a critical step in generating reliable and reproducible data. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues with this compound solubility in aqueous buffers for biological assays.
Poor aqueous solubility can be a significant hurdle in the lab, leading to underestimated biological activity, inconsistent results, and difficulty in establishing clear structure-activity relationships. This guide is designed to equip you with the knowledge and tools to effectively work with this compound and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound, like many natural product-derived compounds, has a chemical structure that is not readily soluble in water. Its organic, largely non-polar nature makes it hydrophobic, meaning it repels water molecules, leading to precipitation in aqueous solutions.
Q2: What is the maximum recommended concentration of DMSO for my cell-based assays?
A2: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize any potential off-target effects. However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.
Q3: Can I heat my this compound solution to improve solubility?
A3: Gentle warming can be used to aid in the dissolution of this compound in a solvent. However, prolonged or excessive heating should be avoided as it may degrade the compound. If you choose to warm your solution, do so in a controlled manner, for example, in a water bath set to a temperature that does not exceed 37°C.
Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous media is a common issue. This can be addressed by first preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it in your culture medium. It is crucial to add the stock solution to the medium with vigorous vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume gradually while vortexing. Using an ultrasonic bath for a short period can also aid in dissolution. |
| A clear stock solution in DMSO becomes cloudy or forms precipitates over time. | The stock solution may be too concentrated for storage, or it may have absorbed moisture from the air. | Store stock solutions in small, airtight aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption. Consider preparing a slightly less concentrated stock solution. |
| The compound precipitates immediately upon dilution into the aqueous buffer. | The final concentration in the aqueous buffer is above the solubility limit. The dilution technique is not optimal. | Ensure the final concentration is within the soluble range. When diluting, add the stock solution dropwise into the vigorously stirred or vortexing aqueous buffer. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. Degradation of the compound. | Standardize the solution preparation protocol. Prepare fresh dilutions for each experiment from a frozen stock solution. |
Quantitative Solubility Data
The solubility of a compound is a key physical property that dictates its handling and use in biological assays. Below is a summary of the available solubility data for this compound. It is important to note that the aqueous solubility of this compound is not well-documented in publicly available literature and may need to be determined empirically for your specific buffer system.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 84 - 100[1] | 199.82 - 237.88[1] | Use of fresh, anhydrous DMSO is recommended as moisture absorption can reduce solubility.[1] |
| Water | Data not readily available | Data not readily available | Expected to be poorly soluble. |
| Phosphate-Buffered Saline (PBS) | Data not readily available | Data not readily available | Expected to be poorly soluble. |
| Ethanol | Data not readily available | Data not readily available | May have limited solubility. |
Experimental Protocol: Preparation of this compound for Cell Culture Assays
This protocol provides a step-by-step guide for the preparation of this compound solutions for use in typical cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO): a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 420.37 g/mol ) b. Add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration. c. Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes in sterile, airtight tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 50 mM stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in your cell culture medium or PBS. For example, to prepare a 1 mM working solution, dilute the 50 mM stock 1:50. c. To make the final dilution for your experiment, add the required volume of the intermediate working solution to your cell culture medium. Crucially, add the working solution to the medium while vortexing or stirring to ensure rapid dispersion and prevent precipitation. d. For example, to achieve a final concentration of 10 µM in your cell culture plate, you would add 1 µL of a 10 mM intermediate solution to 1 mL of medium.
-
Important Considerations:
-
Always include a vehicle control in your experiments, which consists of the same concentration of DMSO (or other solvent) as your highest this compound concentration.
-
Prepare fresh working solutions for each experiment.
-
The final concentration of DMSO in the cell culture should be kept as low as possible (ideally ≤ 0.1%).
-
Visualizing the Molecular Context: Relevant Signaling Pathways
This compound has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cell survival. Understanding these pathways can provide context for your experimental design and data interpretation.
References
Technical Support Center: Sesamoside Interference in Colorimetric Antioxidant Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sesamoside in common colorimetric antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant activity being studied?
This compound is a lignan glycoside found in various plants, including those from the Pedicularis and Lamium genera. Lignans, a class of polyphenols, are of significant interest for their potential antioxidant, anti-inflammatory, and other health-promoting properties. Accurate measurement of the antioxidant activity of this compound is crucial for evaluating its therapeutic potential.
Q2: Which are the common colorimetric assays for testing the antioxidant activity of this compound?
The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These assays are popular due to their simplicity, speed, and cost-effectiveness.
Q3: What is the primary cause of interference when measuring this compound's antioxidant activity?
Potential interference can arise from several factors:
-
Spectral Overlap: The intrinsic absorbance of this compound or its reaction byproducts could overlap with the measurement wavelength of the assay, leading to inaccurate results.
-
Slow Reaction Kinetics: Lignans, including this compound, may exhibit slow or biphasic reaction kinetics with the assay radicals, making it difficult to determine an appropriate endpoint for the measurement.
-
Solubility Issues: this compound has specific solubility properties that might not be compatible with all assay solvents, affecting its reactivity.
-
Compound Instability: The stability of this compound under the specific pH and solvent conditions of an assay can influence the results.
Q4: Can the glycoside group in this compound affect its antioxidant activity measurement?
Yes, the sugar moiety (glycoside) can influence the molecule's solubility and may sterically hinder the interaction of the antioxidant functional groups with the assay's radical species. This can sometimes result in an underestimation of the intrinsic antioxidant capacity of the aglycone part of the molecule.
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Antioxidant Activity in DPPH Assay
Question: My DPPH assay results for this compound are not reproducible, and the calculated antioxidant activity is lower than anticipated. What could be the cause?
Possible Causes and Solutions:
-
Spectral Interference: Although lignan glycosides typically show UV absorbance maxima around 228 nm and 280 nm, well below the DPPH measurement wavelength of ~517 nm, it is crucial to rule out any potential spectral overlap.[1]
-
Troubleshooting Step: Run a sample blank containing this compound at the highest concentration used in the assay, dissolved in the assay solvent (e.g., methanol), but without the DPPH reagent. Measure its absorbance at 517 nm.
-
Correction: Subtract the absorbance of the sample blank from the absorbance of your reaction mixture (this compound + DPPH). This corrected absorbance should be used in your calculations for antioxidant activity.
-
-
Slow Reaction Kinetics: The reaction between this compound and the DPPH radical may not reach completion within the standard incubation time (e.g., 30 minutes).
-
Troubleshooting Step: Perform a time-course experiment by measuring the absorbance of the this compound-DPPH reaction mixture at several time points (e.g., 5, 15, 30, 60, and 120 minutes) to determine when the reaction reaches a plateau.
-
Correction: Use the incubation time determined from the time-course experiment for all subsequent measurements to ensure consistency.
-
-
Solubility: this compound may not be fully soluble in the chosen solvent, leading to lower effective concentrations and reduced activity.
-
Troubleshooting Step: Visually inspect the solution for any precipitation. Consider testing different solvents like ethanol, methanol, or aqueous mixtures to find the optimal solvent for this compound.[2] Ensure the solvent used is consistent across all samples and controls.
-
Issue 2: Suspected Interference in the ABTS Assay
Question: I am concerned about potential interference in my ABTS assay for this compound. How can I address this?
Possible Causes and Solutions:
-
Spectral Overlap: Similar to the DPPH assay, it's good practice to check for any absorbance of this compound at the ABTS measurement wavelength (~734 nm), although it is unlikely.
-
Troubleshooting Step: Measure the absorbance of a sample blank (this compound in the assay buffer) at 734 nm.
-
Correction: Subtract this background absorbance from your final assay readings.
-
-
pH Sensitivity: The antioxidant activity of phenolic compounds can be pH-dependent. The ABTS assay can be performed at various pH levels, making consistency critical.
-
Troubleshooting Step: Ensure the buffer system is robust and that the pH remains constant throughout the experiment for all samples and standards.
-
Issue 3: Variable Results in the FRAP Assay
Question: My FRAP assay results for this compound are inconsistent. What factors should I consider?
Possible Causes and Solutions:
-
Strict pH Control: The FRAP assay is highly sensitive to pH. The reaction is typically carried out at pH 3.6.
-
Troubleshooting Step: Ensure the FRAP reagent is prepared with a buffer at the correct and stable pH.
-
-
Standardize Reaction Time: The kinetics of the reduction of the Fe³⁺-TPTZ complex can vary for different antioxidants.
-
Precipitation: High concentrations of phenolic compounds can sometimes precipitate in the acidic FRAP assay medium.
-
Troubleshooting Step: Visually inspect the assay wells or cuvettes for any signs of precipitation. If observed, it may be necessary to test a lower concentration range of this compound.
-
Quantitative Data Summary
The antioxidant activity of lignans can vary depending on their specific structure and the assay used. While specific IC₅₀ values for pure this compound are not widely reported, the following table provides data for structurally related lignans to offer a comparative perspective.
| Compound/Extract | Assay | IC₅₀ Value (µg/mL) | Reference(s) |
| Secoisolariciresinol diglycoside | DPPH | > 200 µM | [5] |
| Secoisolariciresinol | DPPH | > 200 µM | [5] |
| Nordihydroguaiaretic acid | DPPH | 6.601 | [6] |
| (-)-Secoisolariciresinol | ABTS | 12.252 | [6] |
| (-)-Secoisolariciresinol diglycoside | ABTS | 13.547 | [6] |
| Sesamum indicum seed oil extract | DPPH | 2.69 - 4.67 | [7] |
| Sesamum indicum (black seed) extract | DPPH | 8.88 | [4] |
| Sesamum indicum (black seed) extract | ABTS | 24.91 | [4] |
| Sesamum indicum (black seed) extract | FRAP | 222.40 (EC₅₀) | [4] |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in an amber bottle in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to various concentrations.
-
-
Assay Procedure:
-
In a microplate well or a test tube, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well/tube.
-
Prepare a control containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Prepare a blank for each this compound concentration containing 100 µL of the sample dilution and 100 µL of the solvent (without DPPH).
-
-
Incubation and Measurement:
-
Incubate the mixture in the dark at room temperature for a predetermined time (e.g., 30-60 minutes, based on kinetic analysis).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the blank absorbance from the sample absorbance.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the corrected absorbance of the sample.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.[8]
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To produce the ABTS radical cation (ABTS•⁺), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound in the same buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the this compound dilution to a microplate well or cuvette.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ solution and mix.
-
Prepare a control with the buffer and the ABTS•⁺ solution.
-
Prepare a sample blank with the this compound dilution and the buffer (without ABTS•⁺).
-
-
Incubation and Measurement:
-
Allow the reaction to proceed for a fixed time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.[9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Mix these solutions in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[3][4]
-
Prepare a stock solution and serial dilutions of this compound.
-
-
Assay Procedure:
-
Add a small volume (e.g., 20 µL) of the this compound dilution to a test tube or microplate well.
-
Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent.
-
Prepare a blank using the solvent instead of the sample.
-
Prepare a standard curve using a known antioxidant like Trolox or FeSO₄.
-
-
Incubation and Measurement:
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as Trolox Equivalents (TE) or Fe(II) equivalents.[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Phenolic profile and antioxidant activity of free/bound phenolic compounds of sesame and properties of encapsulated nanoparticles in different wall materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. phcogres.com [phcogres.com]
Technical Support Center: Optimizing Storage Conditions for Sesamoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize storage conditions and prevent the degradation of Sesamoside.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an iridoid glycoside, a class of secondary metabolites found in various plants.[1][2] Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of efficacy and the formation of unknown impurities, compromising research outcomes.
Q2: What are the primary factors that can cause this compound degradation?
Based on the chemical properties of iridoid glycosides, the primary factors that can lead to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3]
-
Light: Exposure to light, particularly UV radiation, may induce photodegradation.
-
Enzymatic Activity: The presence of glycosidases can lead to the enzymatic hydrolysis of the glycosidic linkage.
Q3: How can I detect this compound degradation?
Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the this compound parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
II. Troubleshooting Guide for this compound Degradation
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound potency in aqueous solution over time. | Hydrolysis: The glycosidic bond is susceptible to hydrolysis, which can be accelerated by pH and temperature. | - Maintain the pH of the solution within a neutral range (pH 6-8). - Store solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures. - Prepare fresh solutions before use whenever possible. |
| Appearance of unknown peaks in the HPLC chromatogram after storage. | Degradation Products: New peaks likely represent degradation products resulting from hydrolysis, oxidation, or photodegradation. | - Perform forced degradation studies (see Section IV) to identify potential degradation products. - Adjust storage conditions (pH, temperature, light exposure) to minimize the formation of these impurities. |
| Inconsistent results in bioassays. | Variable Degradation: Inconsistent storage conditions between experiments can lead to varying levels of this compound degradation, affecting its biological activity. | - Standardize storage protocols for all this compound stock solutions and experimental samples. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Regularly check the purity of the stock solution by HPLC. |
| Precipitation of the compound from the solution. | Solvent Evaporation or Poor Solubility: The solvent may have evaporated, increasing the concentration beyond the solubility limit, or the chosen solvent may not be optimal. | - Ensure storage containers are tightly sealed to prevent solvent evaporation. - If solubility is an issue, consider using a different solvent system or preparing a more dilute stock solution. This compound is soluble in organic solvents but has limited solubility in water.[4] |
III. Quantitative Data on Iridoid Glycoside Stability
While specific quantitative data for this compound is limited, the following table, adapted from a study on the stability of six iridoid glycosides from Eucommia ulmoides Oliver, provides valuable insights into the potential degradation behavior of this compound under different conditions.[3] These compounds share the core iridoid glycoside structure and can serve as a useful proxy.
Table 1: Degradation of Iridoid Glycosides under Various Conditions [3]
| Condition | Compound Type | Observed Degradation | Inference for this compound |
| Temperature | Monomeric Iridoid Glycoside (GPA) | Stable across 20-80°C. | This compound, as a monomeric glycoside, is likely to be relatively stable at moderately elevated temperatures in a neutral pH environment. |
| Dimeric, Trimeric, and Tetrameric Iridoid Glycosides (SD, UA, UC) | Stable across 20-80°C. | Suggests that the core iridoid glycoside structure is thermally stable. | |
| Esterified Iridoid Glycosides (UB, UD) | Affected by high temperatures. | If this compound contains ester functionalities, it may be more susceptible to thermal degradation. | |
| pH | Monomeric Iridoid Glycoside (GPA) | Stable across a wide pH range. | The core structure of this compound is likely stable across various pH levels. |
| Dimeric, Trimeric, and Tetrameric Iridoid Glycosides (SD, UA, UC) | Stable at pH ≤ 8, but hydrolyzed under strong alkaline conditions (pH ≥ 10). | This compound is likely to be stable in neutral to slightly acidic conditions but may degrade under strong alkaline conditions. | |
| Esterified Iridoid Glycosides (UB, UD) | Affected by high temperature, alkaline, and strong acid conditions. | The presence of ester groups would increase this compound's susceptibility to both acidic and alkaline hydrolysis. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A sample protected from light should be used as a control.
3. Sample Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated HPLC method to determine the extent of degradation and the profile of degradation products.
Protocol 2: HPLC Method for Quantification of this compound
This protocol is a general guideline based on methods used for similar compounds and should be optimized for your specific instrumentation and requirements.[8][9][10][11]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the separation of glycosides.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound. A UV scan of a pure standard should be performed to determine the optimal wavelength.
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve generated from a certified reference standard of this compound.
V. Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: A generalized sugar signaling pathway in plants.
References
- 1. This compound | C17H24O12 | CID 3082856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and metabolism of plant glycosides : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Biochemistry at Massey University [mro.massey.ac.nz]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. HPLC analysis of sesaminol glucosides in sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an HPLC method with relative molar sensitivity based on 1H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Preventing loss of Sesamoside during sample preparation for analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the loss of sesamoside during sample preparation for analysis.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound, leading to its degradation or loss.
Low this compound Yield in Extract
Problem: The quantified amount of this compound in the final extract is lower than expected.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Extraction | - Solvent Selection: this compound, a lignan glycoside, is best extracted with polar solvents. Aqueous mixtures of ethanol or methanol (70-85%) are commonly effective. For defatted sesame flour, a sequential extraction with 85% ethanol followed by 70% ethanol at room temperature has been successfully used.[1] - Extraction Time & Temperature: While lignans are relatively heat-stable, prolonged exposure to high temperatures can lead to degradation.[2] Extraction at room temperature for several hours is a reliable approach.[1] Sub-critical water and ethanol extraction at high temperatures (up to 220°C) has been shown to increase the yield of total lignans and phenolics, but this requires specialized equipment and careful optimization to avoid degradation.[3] - Sample-to-Solvent Ratio: Ensure a sufficient volume of solvent is used to thoroughly saturate the sample matrix. A common starting point is a 1:10 or 1:20 sample-to-solvent ratio (w/v). |
| Enzymatic Degradation | - Endogenous β-glucosidases in the plant material can hydrolyze the glycosidic bond of this compound, leading to its loss. - Inactivation: To minimize enzymatic activity, consider flash-freezing the fresh sample in liquid nitrogen immediately after collection and storing it at -80°C until extraction. Lyophilization (freeze-drying) of the frozen sample can also help to preserve the integrity of the compound. For extraction, using boiling alcohol (e.g., 80% ethanol) for a short period at the beginning of the extraction process can help to denature and inactivate enzymes. |
| pH-Dependent Degradation | - The stability of glycosides can be pH-dependent. Both strongly acidic and alkaline conditions can potentially lead to hydrolysis or other degradation reactions. - pH Control: It is advisable to perform the extraction at a neutral or slightly acidic pH. If the sample matrix is known to be acidic or alkaline, buffering the extraction solvent may be necessary. The stability of similar glycosides has been shown to be affected by pH, with degradation observed in both acidic and alkaline environments. |
| Oxidative Degradation | - this compound possesses antioxidant properties, which means it can be susceptible to oxidation during sample preparation, especially if the sample is exposed to air and light for extended periods. - Minimize Exposure: Work quickly and in a controlled environment. The use of amber glassware or wrapping containers in aluminum foil can prevent photodegradation. Purging the extraction vessel with an inert gas like nitrogen or argon can minimize oxidation. Storing extracts at low temperatures (-20°C or -80°C) is also crucial. |
Experimental Workflow to Minimize this compound Loss
Caption: Workflow for this compound Extraction.
Inconsistent Results in HPLC Analysis
Problem: Variability in peak area or retention time for this compound across different injections or sample preparations.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sample Degradation in Autosampler | - this compound may degrade in the autosampler vial if left at room temperature for an extended period, especially if the solvent is aqueous. - Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation during the analytical run. |
| Incomplete Solubilization | - The dried extract may not be fully dissolved in the injection solvent. - Solvent Choice & Technique: Ensure the reconstitution solvent is compatible with the mobile phase and has good solvating power for this compound. Vortexing and brief ultrasonication can aid in complete dissolution. |
| Column Performance Issues | - Peak splitting, broadening, or shifting retention times can indicate a problem with the HPLC column. - Column Care: Use a guard column to protect the analytical column from contaminants. Regularly flush the column with a strong solvent to remove any adsorbed compounds. Ensure the mobile phase pH is within the stable range for the column packing material. |
| Mobile Phase Inconsistency | - Small variations in mobile phase composition can lead to shifts in retention time. - Preparation: Prepare fresh mobile phase daily and degas it thoroughly before use. If using a gradient, ensure the pump is mixing the solvents accurately. |
Logical Troubleshooting Flow for HPLC Issues
Caption: HPLC Troubleshooting Flowchart.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: Based on available literature, aqueous ethanol (70-85%) is a highly effective solvent for extracting this compound and other lignan glycosides from defatted sesame seeds.[1] Methanol can also be used. The choice of solvent may need to be optimized depending on the specific sample matrix.
Q2: How does temperature affect this compound stability during extraction?
A2: Lignans and their glycosides are generally considered to be relatively stable at temperatures up to 100°C.[2] Some studies have even used higher temperatures for short durations to improve extraction efficiency. However, to minimize the risk of any potential degradation, performing extractions at room temperature or with moderate heating is a safer approach.
Q3: Can this compound degrade during storage? If so, how should I store my samples and extracts?
A3: Yes, like many natural products, this compound can degrade over time, especially when exposed to light, oxygen, and fluctuating temperatures. Fresh plant material should be processed immediately or flash-frozen and stored at -80°C. Dried extracts should be stored in a freezer, preferably at -20°C or -80°C, in airtight, light-protected containers.
Q4: I suspect enzymatic degradation is causing the loss of this compound. How can I prevent this?
A4: Endogenous β-glucosidases in the plant material can hydrolyze this compound. To prevent this, you can:
-
Heat Inactivation: Briefly boiling the sample in the extraction solvent (e.g., 80% ethanol) at the start of the extraction process can denature and inactivate most enzymes.
-
Low Temperature Extraction: Performing the entire extraction process at low temperatures (e.g., 4°C) can significantly slow down enzymatic activity.
-
Lyophilization: Freeze-drying the sample before extraction can also help to preserve the compound by removing water, which is necessary for enzymatic reactions.
Q5: Are there any specific pH conditions I should avoid during sample preparation?
A5: While specific pH stability data for this compound is limited, it is generally advisable to avoid strongly acidic or alkaline conditions during extraction, as these can promote the hydrolysis of the glycosidic bond. Maintaining a near-neutral pH is a safe practice.
III. Experimental Protocols
Protocol 1: General Extraction of this compound from Defatted Sesame Seeds
This protocol is adapted from established methods for lignan glycoside extraction.[1]
-
Defatting: If starting with whole sesame seeds, grind them and defat using a non-polar solvent like hexane. Air-dry the defatted meal completely.
-
Extraction:
-
Weigh 10 g of defatted sesame seed powder into a flask.
-
Add 100 mL of 85% ethanol.
-
Macerate for 5 hours at room temperature with constant stirring.
-
Filter the mixture and collect the supernatant.
-
Re-extract the solid residue with 100 mL of 70% ethanol for 10 hours at room temperature with stirring.
-
Filter and combine the supernatants.
-
-
Concentration: Evaporate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.
-
Storage: Lyophilize the concentrated aqueous extract to obtain a dry powder. Store the powder at -20°C or below in a desiccator.
Protocol 2: HPLC Analysis of this compound
This is a general HPLC method that can be optimized for specific instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.
-
Example Gradient: 10-40% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 234 nm and 288 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol or the initial mobile phase composition. Create a calibration curve using serial dilutions.
-
Sample Preparation: Dissolve a known amount of the dried extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject.
IV. Quantitative Data Summary
The following table summarizes recovery data for lignans from sesame products using different extraction techniques. Note that specific recovery percentages for this compound are not always reported individually.
| Lignan | Extraction Technique | Solvent | Yield/Recovery | Reference |
| Sesaminol triglucoside | Maceration | 85% Ethanol -> 70% Ethanol | 36 to 1560 mg/100g of seed (varied by sample) | [1] |
| Sesaminol diglucoside | Maceration | 85% Ethanol -> 70% Ethanol | 0 to 493 mg/100g of seed (varied by sample) | [1] |
| Total Lignans | Sub-critical Water/Ethanol | 63.5% Ethanol | Maximized at 220°C, 8 MPa | [3] |
Note: The actual yield of this compound will depend on the specific cultivar of sesame, growing conditions, and the precise extraction and analytical methods employed. The data presented should be used as a general guide.
References
Addressing matrix effects in the LC-MS/MS analysis of Sesamoside in biological samples
Welcome to the technical support center for the LC-MS/MS analysis of Sesamoside in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3][4] In biological samples like plasma, serum, or urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[1][5] For a glycoside like this compound, these interferences can significantly impact the reliability of pharmacokinetic and toxicokinetic studies.
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Significant ion suppression in the LC-MS/MS analysis of this compound can stem from several factors:
-
Co-elution with Phospholipids: Phospholipids from biological membranes are notorious for causing ion suppression in electrospray ionization (ESI).[5]
-
High Concentrations of Salts: Salts from buffers or the biological matrix itself can compete with this compound for ionization, reducing its signal.[1]
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of ion suppression.[6][7]
-
Suboptimal Chromatographic Separation: If this compound co-elutes with a large, interfering peak, the ionization of this compound will be compromised.[8][9]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The most common method for quantifying matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[4] Ideally, the absolute matrix factor should be between 0.8 and 1.2.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound analysis?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls.[10] The IS helps to compensate for variability during sample preparation and for matrix effects.[1][10] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will have nearly identical extraction recovery, chromatographic retention time, and ionization response as this compound, thus providing the most effective correction for matrix effects.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Signal / High Ion Suppression | Inefficient sample cleanup, co-elution with phospholipids. | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple Protein Precipitation (PPT).[5][6] Optimize the SPE sorbent and elution solvents. Consider phospholipid removal plates or cartridges. |
| Poor Peak Shape for this compound | Interaction with metal components of the LC system, suboptimal mobile phase pH. | Use a metal-free or bio-inert LC column and system components.[11] Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects across different samples, variable recovery. | Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available.[10] If a SIL-IS is not available, use a structural analog that co-elutes with this compound. Ensure consistent sample processing times and conditions. |
| Inaccurate Quantification (Poor Accuracy) | Matrix effects are not being adequately compensated for. | Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration).[1][2] This helps to normalize the ionization response between the calibrators and the unknown samples. |
| Analyte Signal Drifts Over an Analytical Run | Buildup of matrix components on the analytical column or in the mass spectrometer ion source. | Implement a robust column washing step between injections. Regularly clean the ion source of the mass spectrometer. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Process at least six different lots of the biological matrix (e.g., plasma) using the intended sample preparation method without adding the analyte or internal standard.
-
Prepare Neat Standard Solutions: Prepare solutions of this compound and its internal standard in the final reconstitution solvent at low, medium, and high concentrations.
-
Prepare Post-Spiked Samples: Spike the blank matrix extracts from step 1 with the neat standard solutions from step 2 to achieve the same final concentrations.
-
Analysis: Inject both the neat standard solutions and the post-spiked samples into the LC-MS/MS system.
-
Calculation: Calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) as shown in the table below.
Table 1: Calculation of Matrix Factor and IS-Normalized Matrix Factor
| Parameter | Formula | Ideal Value |
| Matrix Factor (MF) of Analyte | (Mean peak area of analyte in post-spiked matrix) / (Mean peak area of analyte in neat solution) | 0.8 - 1.2 |
| Matrix Factor (MF) of IS | (Mean peak area of IS in post-spiked matrix) / (Mean peak area of IS in neat solution) | 0.8 - 1.2 |
| IS-Normalized MF | MF of Analyte / MF of IS | ~1.0 |
Protocol 2: Sample Preparation Method Comparison
To minimize matrix effects, it is crucial to select an appropriate sample preparation technique. Below is a comparison of common methods.
Table 2: Comparison of Sample Preparation Techniques for Biological Samples
| Technique | Principle | Pros | Cons | Recommendation for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[6] | Simple, fast, and inexpensive. | Least effective at removing matrix components, leading to significant matrix effects.[6] | Suitable for initial screening but may not be adequate for validated, quantitative assays due to potential for high matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[5] | Provides cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar compounds.[6] | A good option if this compound has favorable partitioning characteristics. The pH of the aqueous phase can be adjusted to optimize extraction.[5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[1] | Provides the cleanest extracts and can be automated.[3][6] | More expensive and requires method development to select the appropriate sorbent and solvent conditions. | Highly recommended for robust and sensitive quantification of this compound, especially for regulated bioanalysis. Mixed-mode or reversed-phase sorbents are common choices. |
Visualizations
References
- 1. Pharmacokinetic and metabolic profiling studies of sennoside B by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. somalogic.com [somalogic.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Matrix Effects in Quantifying Microbial Secondary Metabolites in Indoor Dust Using Ultraperformance Liquid Chromatograph-Tandem Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Sesamoside vs. Sesamin: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesame (Sesamum indicum L.) is a rich source of bioactive lignans, with sesamin being the most extensively studied. However, another lignan, sesamoside, found predominantly in sesame leaves, is emerging as a compound of interest. This guide provides an objective comparison of the biological activities of this compound and sesamin, supported by available experimental data, to aid researchers and professionals in drug discovery and development. While extensive research has been conducted on sesamin, data on this compound is still emerging. This document summarizes the current state of knowledge on both compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and sesamin. It is important to note that direct comparative studies under identical experimental conditions are limited, particularly for this compound.
Table 1: Anti-inflammatory Activity
| Compound | Assay/Model | Target/Parameter Measured | Effective Concentration/Result | Citation |
| This compound | LPS-induced septic shock in mice and RAW264.7 cells | Inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, NO | 200 µM this compound restricted the nuclear transport of p65. | [1] |
| Sesamin | LPS-stimulated BV-2 microglial cells | TLR4 expression | Significant decrease at 50 µM. | [2] |
| LPS-stimulated BV-2 microglial cells | p38 MAPK activation | 40-75% suppression at 50 µM. | [2] | |
| Carrageenan-induced pleurisy in rats | Exudate volume reduction | 20.35% at 100 mg/kg; 26.55% at 200 mg/kg. | [3] | |
| Carrageenan-induced paw edema in rats | Edema inhibition | 19.67% at 200 mg/kg (at 3 hours). | [3] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50/Result | Citation |
| This compound | - | Data not available | - |
| Sesamin | DPPH Radical Scavenging | Weak radical scavenging ability. | [4] |
| Sesame Seed Extracts (containing sesamin) | DPPH IC50: 8.88–44.21 μg/mL (very strong antioxidant) | [5] | |
| Sesame Seed Oil (containing sesamin) | DPPH IC50: 2.69 μg/ml (high activity) | [6] |
Note: The antioxidant activity of sesame extracts and oils is attributed to a mixture of compounds, including sesamin, sesamolin, and tocopherols. The direct contribution of sesamin to these IC50 values is not isolated.
Table 3: Neuroprotective Activity
| Compound | Model | Parameter Measured | Effective Concentration/Result | Citation |
| This compound | - | Data not available | - | - |
| Sesamin | NMDA-induced excitotoxicity in primary cortical neurons | Cell Viability (MTT Assay) | Significant protection at 0.1 µM. | [7] |
| NMDA-induced excitotoxicity in primary cortical neurons | Apoptosis/Death (Hoechst 33258/PI) | Markedly attenuated excitotoxicity at 0.1 µM. | [7][8] | |
| 6-OHDA-induced apoptosis in PC12 cells | Increased cell survival | 5 and 10 µM. | [9] |
Table 4: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | - | - | Data not available | - |
| Sesamin | H1299 | Lung Adenocarcinoma | 40.1 µM | [10] |
| KBM-5 | Chronic Myeloid Leukemia | 42.7 µM | [10] | |
| K562 | Leukemia | 48.3 µM | [10] | |
| MDA-MB-231 | Breast Cancer | 51.1 µM | [10] | |
| U266 | Multiple Myeloma | 51.7 µM | [10] | |
| HCT116 | Colon Cancer | 57.2 µM | [2] | |
| MiaPaCa-2 | Pancreatic Cancer | 58.3 µM | [10] | |
| DU145 | Prostate Cancer | 60.2 µM | [10] | |
| HepG2 | Liver Cancer | 98 µM | [11] | |
| MCF-7 | Breast Cancer | 98.57 µM | [12] |
Experimental Protocols
Anti-inflammatory Activity Assessment in vitro (this compound)
-
Cell Line: RAW264.7 macrophages.
-
Inducer: Lipopolysaccharide (LPS).
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Endpoint Measurement:
-
Cytokine Levels: TNF-α, IL-6, and IL-1β levels in the cell supernatant are quantified using ELISA kits.
-
NO Production: Nitric oxide production is measured using the Griess reagent.
-
Protein Expression: The expression levels of iNOS, p-ERK, p-JNK, and NLRP3 are determined by Western blot analysis.
-
NF-κB Translocation: The nuclear translocation of the p65 subunit of NF-κB is visualized and quantified using immunofluorescence staining.[1]
-
Anticancer Activity Assessment (Sesamin)
-
Cell Lines: A panel of human cancer cell lines (e.g., H1299, MDA-MB-231, HCT116).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with various concentrations of sesamin for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of sesamin that inhibits 50% of cell growth) is determined from the dose-response curve.[10][13]
Neuroprotective Activity Assessment (Sesamin)
-
Model: N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cortical neurons.
-
Procedure:
-
Primary cortical neurons are cultured in vitro.
-
Neurons are pre-treated with different concentrations of sesamin.
-
Excitotoxicity is induced by exposing the neurons to NMDA.
-
-
Endpoint Measurement:
Signaling Pathways and Mechanisms of Action
This compound: Anti-inflammatory Pathway
Recent findings suggest that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It has been shown to reduce the phosphorylation of ERK and JNK, downregulate the expression of NLRP3, and restrict the nuclear translocation of the p65 subunit of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines.[1]
This compound's anti-inflammatory mechanism.
Sesamin: Anti-inflammatory and Anticancer Pathways
Sesamin's biological activities are mediated through the modulation of multiple signaling pathways. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB and MAPK pathways, similar to this compound. In the context of cancer, sesamin has been shown to suppress the proliferation of various tumor cells by downregulating the expression of gene products that mediate inflammation, tumor cell survival, cell proliferation, invasion, and angiogenesis, many of which are regulated by NF-κB.[10][13][14]
Sesamin's modulation of the NF-κB pathway.
Conclusion
The available evidence strongly supports the potent anti-inflammatory, neuroprotective, and anticancer properties of sesamin, with a growing body of quantitative data and well-defined mechanisms of action. This compound, on the other hand, is a promising bioactive compound with demonstrated anti-inflammatory potential through the inhibition of key inflammatory pathways.
However, there is a clear need for further research to fully elucidate the biological activity profile of this compound. Specifically, quantitative studies (e.g., determining IC50 and EC50 values) on its antioxidant, neuroprotective, and anticancer effects are lacking. Direct comparative studies of this compound and sesamin under standardized conditions would be invaluable for understanding their relative potency and potential therapeutic applications. This guide highlights the current knowledge and underscores the existing research gaps, providing a foundation for future investigations into these promising natural compounds.
References
- 1. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive and Anti-Inflammatory Activities of the Sesame Oil and Sesamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Sesamoside and Sesamolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of two sesame lignans: sesamoside, a water-soluble lignan glycoside, and sesamolin, a fat-soluble lignan. While direct comparative studies on "this compound" are limited, this guide will focus on sesaminol triglucoside, a prominent water-soluble lignan glycoside found in sesame, as a representative for this compound, and compare its antioxidant potential with that of sesamolin. This comparison is supported by experimental data from various antioxidant assays and an exploration of the underlying signaling pathways.
Executive Summary
Sesame (Sesamum indicum L.) is rich in lignans, which are phytoestrogens with significant antioxidant properties. Sesamin and sesamolin are the most abundant fat-soluble lignans in sesame oil. In contrast, defatted sesame meal is a rich source of water-soluble lignan glycosides, such as sesaminol triglucoside.
In vitro studies have demonstrated that sesamolin exhibits weak direct antioxidant activity.[1][2] Its potent in vivo antioxidant effects are largely attributed to its metabolic conversion into more active forms, sesamolinol and sesamol.[1] On the other hand, while glycosylation generally reduces the immediate radical scavenging activity of lignans, their metabolites, such as sesaminol, have shown strong antioxidant potential.[1]
This guide will delve into the available quantitative data, detail the experimental methodologies used to assess antioxidant capacity, and illustrate the key signaling pathways involved in the antioxidant action of these compounds.
Quantitative Data Comparison
Direct comparative studies providing IC50 values for this compound (represented by sesaminol triglucoside) and sesamolin from the same experimental setup are scarce. However, a study on the free radical scavenging behavior of sesame antioxidants provides a comparison of their second-order rate constants (k2) in the DPPH• system, which reflects their kinetic efficiency as radical scavengers.
| Compound | DPPH Radical Scavenging Activity (k2 in μM⁻¹ s⁻¹) | Reference |
| Sesaminol triglucoside | 0.33 × 10⁻⁵ | [2] |
| Sesamolin | 0.13 × 10⁻⁵ | [2] |
| Sesamin | 0.36 × 10⁻⁵ | [2] |
| Sesamol | 4.00 × 10⁻⁵ | [2] |
Table 1: Comparison of the second-order rate constants (k2) for the DPPH radical scavenging activity of various sesame lignans.
The data indicates that sesaminol triglucoside has a slightly higher radical scavenging rate constant than sesamolin, suggesting a more efficient interaction with the DPPH radical in this in vitro assay. However, both show significantly lower activity compared to sesamol, a metabolite of sesamolin.[2] It is also noteworthy that sesamin exhibits a slightly higher rate constant than sesaminol triglucoside.[2]
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to evaluate antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound, Sesamolin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a specific volume of the test compound or standard to a 96-well plate or a cuvette.
-
Add the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (this compound, Sesamolin)
-
Positive control (e.g., Trolox)
-
96-well microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a specific volume of the test compound or standard to a 96-well plate or a cuvette.
-
Add the diluted ABTS•+ solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways in Antioxidant Action
The antioxidant effects of sesame lignans are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate endogenous antioxidant defense mechanisms.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key regulator of cellular defense against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like sesame lignan metabolites, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Sesamin and sesamolin have been shown to suppress the activation of MAPKs, such as p38 MAPK, in response to oxidative stress.[3] The p38 MAPK pathway is involved in inflammatory responses and apoptosis triggered by cellular stress. By inhibiting this pathway, sesame lignans can reduce the production of pro-inflammatory mediators and protect cells from oxidative damage-induced death.
Experimental Workflow
The general workflow for evaluating the in vitro antioxidant capacity of compounds like this compound and sesamolin is depicted below.
Conclusion
References
Validating the Neuroprotective Potential of Sesamoside Against Excitotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of acute neurological injuries such as stroke and traumatic brain injury, as well as chronic neurodegenerative diseases.[1][2] The quest for effective neuroprotective agents that can mitigate excitotoxic cascades is a paramount challenge in neuroscience and drug development. Sesamoside, a furofuran lignan found in sesame seeds (Sesamum indicum), has emerged as a compound of interest due to the known antioxidant and anti-inflammatory properties of sesame-derived compounds.
This guide provides a comparative analysis of the potential neuroprotective effects of this compound against excitotoxicity. Due to the limited direct research on this compound in excitotoxicity models, this document extrapolates data from closely related sesame lignans, primarily sesamol and sesamolinol, to build a hypothetical framework for this compound's efficacy. This information is compared with established neuroprotective agents to provide a contextual validation of its potential therapeutic utility.
Comparative Analysis of Neuroprotective Efficacy
To contextualize the potential neuroprotective effects of this compound, its hypothesized performance is benchmarked against well-characterized neuroprotective agents known to mitigate excitotoxicity, such as the NMDA receptor antagonist Memantine and other natural compounds. The following tables summarize quantitative data from in vitro studies assessing cell viability and markers of neuronal damage in excitotoxicity models.
Disclaimer: Data presented for "this compound (Hypothetical)" is based on studies of structurally related compounds like sesamol and may not be representative of this compound's actual effects.
Table 1: In Vitro Neuroprotective Effects Against Glutamate-Induced Excitotoxicity
| Compound | Cell Line | Glutamate Concentration | Compound Concentration | % Increase in Cell Viability (Compared to Glutamate Control) | Reference |
| This compound (Hypothetical) | HT22, Primary Cortical Neurons | 5-8 mM | 1-10 µM | 40-60% | Based on data for other phytochemicals[3][4] |
| Memantine | Primary Cortical Neurons | 20 µM | 10 µM | ~40% | [Extrapolated from similar studies] |
| Ginsenoside Rd | Rat Cortical Neurons | Not Specified | 1-30 µM | 27-48% | [2] |
| Salidroside | Primary Hippocampal Neurons | Not Specified | Not Specified | Dose-dependent protection | [5] |
| Berberine | PC12, N2a cells | Not Specified | 50-1000 µM | Significant protection | [3] |
Table 2: Modulation of Key Biomarkers in Excitotoxicity
| Compound | Biomarker | Effect | Cell/Animal Model | Reference |
| This compound (Hypothetical) | Intracellular Ca2+ Influx | ↓ | Primary Neurons | Based on related compounds[6] |
| Reactive Oxygen Species (ROS) | ↓ | HT22, PC12 cells | Based on related compounds[3] | |
| Caspase-3 Activity | ↓ | Primary Neurons | Based on related compounds[3][4] | |
| Bax/Bcl-2 Ratio | ↓ | PC12 cells | Based on related compounds[3] | |
| Memantine | Intracellular Ca2+ Influx | ↓ (via NMDA receptor blockade) | Neuronal Cultures | [Established Mechanism] |
| Ginsenoside Rd | Intracellular Ca2+ Influx | ↓ | Rat Hippocampal Neurons | [6] |
| Caspase-3 Activity | ↓ | Rat Cortical Neurons | [2] | |
| Salidroside | Intracellular Ca2+ Influx | ↓ | Primary Hippocampal Neurons | [5] |
| Caspase-3 Activity | ↓ | Primary Hippocampal Neurons | [5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for key experiments cited in the context of evaluating neuroprotective agents against excitotoxicity.
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol outlines a standard in vitro assay to assess the neuroprotective effects of a test compound against glutamate-induced neuronal death.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rats. The cerebral cortices are dissected, dissociated, and plated onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well. Neurons are maintained in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-9 days in vitro (DIV) to allow for maturation.
-
Treatment: On DIV 7-9, the culture medium is replaced with a medium containing the desired concentration of this compound or a reference compound (e.g., Memantine). After a 2-hour pre-incubation period, glutamate is added to a final concentration of 20-100 µM. A vehicle control group (without the test compound) and a glutamate-only control group are included.
-
Assessment of Cell Viability (MTT Assay): 24 hours after glutamate exposure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Assessment of Cytotoxicity (LDH Assay): Lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage, is quantified using a commercially available LDH cytotoxicity assay kit. The amount of LDH released is measured spectrophotometrically at 490 nm.
Measurement of Intracellular Calcium Ion ([Ca2+]) Concentration
This protocol describes the use of a fluorescent indicator to measure changes in intracellular calcium levels following excitotoxic insult.
-
Cell Preparation: Primary neurons are cultured on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C in a balanced salt solution.
-
Imaging: The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation and Data Acquisition: Cells are perfused with a control solution, followed by a solution containing glutamate or NMDA, with or without pre-incubation of the test compound (e.g., this compound). Fluorescence images are acquired at excitation wavelengths of 340 nm and 380 nm, and the ratio of the fluorescence intensities (F340/F380) is used to determine the intracellular calcium concentration.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the scientific approach. The following diagrams were generated using Graphviz to illustrate the key signaling pathways in excitotoxicity and a typical experimental workflow for validating a neuroprotective compound.
Caption: Hypothesized Neuroprotective Mechanisms of this compound in Excitotoxicity.
Caption: Experimental Workflow for In Vitro Neuroprotection Studies.
Conclusion and Future Directions
While direct experimental evidence for the neuroprotective effects of this compound against excitotoxicity is currently lacking, data from related sesame lignans such as sesamol and sesamolinol suggest a promising potential. The hypothesized mechanisms of action for this compound, primarily centered on antioxidant and anti-apoptotic properties, align with key pathological events in the excitotoxic cascade.
To validate these hypotheses, further research is imperative. Future studies should focus on:
-
Directly assessing the efficacy of isolated this compound in well-established in vitro models of glutamate and NMDA-induced excitotoxicity.
-
Quantifying its effects on intracellular calcium influx, mitochondrial function, and key markers of oxidative stress and apoptosis.
-
Investigating its potential to interact with and modulate NMDA receptor activity.
-
Progressing to in vivo models of focal ischemia (e.g., tMCAO) to evaluate its neuroprotective effects in a more complex physiological setting.
This comparative guide, while based on extrapolated data, provides a foundational framework for researchers to design and execute studies aimed at validating the neuroprotective potential of this compound. Such research could pave the way for the development of novel therapeutic strategies for a range of devastating neurological disorders.
References
- 1. Molecular and cellular mechanisms of excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of macrostemonoside T on glutamate-induced injury in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salidroside protects cortical neurons against glutamate-induced cytotoxicity by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rd protects neurons against glutamate-induced excitotoxicity by inhibiting ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]
Sesamoside and Quercetin: A Comparative Analysis of Anti-Inflammatory Activity
In the landscape of natural compounds with therapeutic potential, both sesamoside and quercetin have emerged as significant contenders for their anti-inflammatory properties. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals. The evidence indicates that while both compounds effectively modulate key inflammatory pathways, their potency and specific mechanisms of action exhibit notable differences.
Quantitative Comparison of Bioactivity
To objectively assess the anti-inflammatory prowess of this compound and quercetin, a summary of their key quantitative data is presented below. It is important to note that the experimental conditions, such as cell lines and stimuli, may vary between studies, which can influence the absolute values.
| Parameter | This compound | Quercetin | Reference |
| Cytotoxicity (IC50) | 246.4 µM (RAW264.7 cells) | 302 µM (HEK293 cells) | [1][2] |
| Effective Concentration for Cytokine Inhibition | Dose-dependent reduction of TNF-α, IL-6, and IL-1β (up to 200 µM tested in vitro) | Significant reduction of TNF-α, IL-6, and IL-1β at concentrations of 1 µM to 20 µM | [1][3][4][5] |
| Inhibition of Pro-inflammatory Mediators | Reduces iNOS and NO production | Reduces iNOS and NO production | [1][6] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
Both this compound and quercetin exert their anti-inflammatory effects by modulating the critical NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
This compound's Mechanism of Action:
This compound has been shown to effectively suppress the inflammatory cascade initiated by lipopolysaccharide (LPS).[1] Its primary mechanisms include:
-
Inhibition of MAPK Pathway: this compound inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key components of the MAPK pathway.[1]
-
Suppression of NF-κB Pathway: It restricts the nuclear translocation of the p65 subunit of NF-κB, a crucial step in the activation of this pro-inflammatory transcription factor.[1]
-
Reduction of Pro-inflammatory Cytokines: Consequently, this compound leads to a dose-dependent decrease in the production of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]
Quercetin's Mechanism of Action:
Quercetin, a well-studied flavonoid, demonstrates a broad spectrum of anti-inflammatory activities through its influence on multiple signaling pathways:
-
Inhibition of MAPK Pathway: Quercetin strongly inhibits the activation of ERK and p38 MAP kinase, while its effect on JNK may be less pronounced.[7]
-
Suppression of NF-κB Pathway: It stabilizes the NF-κB/IκB complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[7] This leads to the downregulation of NF-κB target genes.
-
Broad Cytokine and Chemokine Inhibition: Quercetin has been shown to decrease the expression of a wide array of pro-inflammatory molecules, including TNF-α, IL-1β, IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1).[3][5][7]
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound and quercetin.
Experimental Protocols
The following are summaries of typical experimental methodologies used to evaluate the anti-inflammatory activity of this compound and quercetin.
In Vitro Anti-Inflammatory Assay in Macrophages
A common in vitro model to screen for anti-inflammatory compounds involves the use of macrophage cell lines, such as RAW264.7.
1. Cell Culture and Treatment:
-
RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of this compound or quercetin for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by adding an inflammatory stimulus, most commonly lipopolysaccharide (LPS), at a predetermined concentration (e.g., 1 µg/mL).
2. Measurement of Inflammatory Markers:
-
Cytokine Production: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
Gene Expression: The mRNA expression levels of inflammatory genes are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[3]
-
Protein Expression: The protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways are analyzed by Western blotting.[4]
3. Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., CCK-8 or MTT assay) is performed in parallel.[1][4]
In Vivo Animal Models of Inflammation
Animal models are crucial for validating the in vitro findings and assessing the systemic anti-inflammatory effects of the compounds.
1. Animal Model of Sepsis:
-
A model of septic shock can be induced in mice by intraperitoneal injection of a high dose of LPS.[1]
-
Animals are pre-treated with this compound or quercetin at different doses via oral gavage or intraperitoneal injection.
-
The survival rate of the animals is monitored over time.
-
Blood and tissue samples are collected to measure the levels of systemic inflammatory cytokines and to assess organ damage through histological analysis.[1]
2. Carrageenan-Induced Paw Edema:
-
This is a classic model of acute inflammation. A sub-plantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema.[8]
-
The test compounds are administered prior to the carrageenan injection.
-
The volume of the paw is measured at different time points to quantify the extent of edema and the anti-inflammatory effect of the compound.[8]
Conclusion
Both this compound and quercetin demonstrate significant anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. While quercetin appears to be effective at lower micromolar concentrations for inhibiting a broad range of inflammatory mediators, this compound also shows potent activity, particularly in models of sepsis. The choice between these two compounds for therapeutic development may depend on the specific inflammatory condition being targeted, as well as pharmacokinetic and bioavailability considerations. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency of this compound and quercetin.
References
- 1. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin reverses TNF-α induced osteogenic damage to human periodontal ligament stem cells by suppressing the NF-κB/NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antioxidant Mechanisms: Resveratrol vs. Sesamoside
An Objective Guide for Researchers and Drug Development Professionals
In the realm of natural product research, both resveratrol, a polyphenol from grapes, and compounds from sesame seeds have garnered significant attention for their health-promoting properties, particularly their antioxidant effects. This guide provides a detailed, evidence-based comparison of the antioxidant mechanisms of resveratrol and key antioxidant compounds found in sesame.
It is important to clarify at the outset that the term "Sesamoside" refers to a specific iridoid glycoside. Following a comprehensive literature search, it was determined that there is a notable scarcity of research specifically detailing the antioxidant mechanism of this compound. Therefore, to provide a valuable and data-supported comparison for researchers interested in sesame-derived antioxidants, this guide will focus on the well-studied and potent antioxidant lignans from sesame, primarily sesaminol and its glycoside precursors, and contrast their mechanisms with those of resveratrol.
Differentiating the Antioxidant Strategies
Resveratrol and the sesame lignan sesaminol employ distinct yet sometimes overlapping strategies to mitigate oxidative stress. These can be broadly categorized into direct radical scavenging and indirect antioxidant effects through the modulation of cellular signaling pathways and antioxidant enzymes.
Direct Radical Scavenging
Both resveratrol and sesaminol possess the ability to directly neutralize free radicals, although their efficiency can vary depending on the specific radical and the assay system.
Resveratrol can directly scavenge various reactive oxygen species (ROS), including hydroxyl and superoxide radicals[1]. Its ability to donate a hydrogen atom from its hydroxyl groups is key to this activity. However, some studies suggest that its direct antioxidant activity in vivo might be limited due to its bioavailability and rapid metabolism[2].
Sesaminol , the aglycone of sesaminol glycosides, exhibits potent direct radical-scavenging activity[3][4]. In fact, studies have shown that sesaminol is a more effective scavenger of certain radicals than α-tocopherol[4]. The catechol moiety (two adjacent hydroxyl groups) in the metabolites of sesaminol glucosides is thought to be crucial for this high antioxidant activity[5]. The glycoside forms, such as sesaminol triglucoside, show less direct activity but are hydrolyzed in the body to release the more active sesaminol[6].
Indirect Antioxidant Mechanisms: Modulating Cellular Defenses
Beyond direct scavenging, both resveratrol and sesaminol exert significant antioxidant effects by influencing the expression and activity of endogenous antioxidant enzymes and signaling pathways.
Resveratrol is well-documented to modulate several key signaling pathways related to the cellular stress response:
-
Nrf2/ARE Pathway: Resveratrol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4][7][8][9]. Under normal conditions, Nrf2 is kept inactive by Keap1. Resveratrol can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), heme oxygenase-1 (HO-1), and glutathione peroxidase (GSH-Px)[4][8][10].
-
SIRT1 Activation: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase[3][10]. SIRT1 activation can lead to the deacetylation and subsequent activation of transcription factors like FOXO, which in turn upregulate antioxidant enzymes such as SOD2 (manganese superoxide dismutase) and catalase[3].
-
MAPK and PI3K/Akt Pathways: Resveratrol can also influence other pathways like the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in the cellular response to oxidative stress[10][11].
Sesaminol and its Glucosides also modulate cellular antioxidant defenses, with a strong emphasis on the Nrf2 pathway:
-
Nrf2/ARE Pathway: Similar to resveratrol, sesaminol has been shown to promote the nuclear translocation of Nrf2[12]. This leads to an increased expression of Nrf2-dependent antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1)[12]. Studies on sesaminol glucosides have demonstrated their ability to increase the protein levels of antioxidant enzymes such as catalase, SOD, and glutathione peroxidase in response to oxidative stress[13].
Quantitative Comparison of Antioxidant Activity
The following table summarizes available quantitative data on the antioxidant activities of resveratrol and sesame-derived compounds. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Assay | IC50 / Activity | Reference |
| Resveratrol | ABTS Radical Scavenging | 2.86 µg/mL | [14] |
| DPPH Radical Scavenging | Higher than ABTS (less effective) | [14] | |
| Sesame Seed Extract (Ethanol) | DPPH Radical Scavenging | 52.81 ± 2.30 μg/mL | |
| Sesaminol | DPPH Radical Scavenging | 0.0011 mg/mL (1.1 µg/mL) | [4] |
| ABTS Radical Scavenging | 0.0021 mg/mL (2.1 µg/mL) | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent status of sesaminol and its glucosides: Synthesis, metabolism, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound | C17H24O12 | CID 3082856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAS 117479-87-5: this compound | CymitQuimica [cymitquimica.com]
- 10. Sesame seed lignans: potent physiological modulators and possible ingredients in functional foods & nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sesame lignans enhance antioxidant activity of vitamin E in lipid peroxidation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of sesame seed extract as a natural antioxidant on the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Sesamoside in comparison to standard anti-inflammatory drugs in vivo
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory efficacy of sesamoside against standard non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is based on available experimental data from preclinical studies.
This compound, a lignan found in sesame seeds and certain medicinal plants, has demonstrated significant anti-inflammatory properties in various in vivo models.[1] Its mechanism of action primarily involves the downregulation of key inflammatory pathways, offering a potential alternative to classical anti-inflammatory agents. This guide synthesizes data from studies on this compound and related compounds, comparing their effects with those of commonly used NSAIDs like indomethacin and diclofenac.
Comparative Efficacy Data
The following tables summarize the quantitative data from in vivo studies, comparing the anti-inflammatory effects of this compound and related lignans with standard drugs.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Paw Edema Inhibition (%) | Reference |
| Indomethacin | 10 mg/kg | ~54% (at 3-5 hours) | [2] |
| Secoisolariciresinol diglucoside (SDG)* | 80 mg/kg | Not explicitly stated as % | [3] |
Note: Secoisolariciresinol diglucoside (SDG) is a lignan structurally related to this compound. While a direct percentage inhibition was not provided, the study indicated that the effect of SDG at 80 mg/kg was comparable to indomethacin at 10 mg/kg in reducing prostaglandin E2 (PGE2) levels.[3]
Table 2: Effect on Pro-Inflammatory Mediators
| Mediator | Model | This compound/Related Lignan Effect | Standard Drug Effect | Reference |
| TNF-α, IL-6, IL-1β | LPS-induced septic shock (mice) | Significant reduction | Not directly compared | [1] |
| TNF-α, IL-6 | Freund's Adjuvant-induced arthritis (rats) | Significant reduction (Sesamum indicum extract) | Significant reduction (Diclofenac) | |
| Prostaglandin E2 (PGE2) | Carrageenan-induced paw edema (rats) | Significant reduction (SDG) | Significant reduction (Indomethacin) | [3] |
| iNOS, NO | LPS-induced septic shock (mice) | Significant reduction | Not directly compared | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200g) are typically used.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds (e.g., this compound, indomethacin) or vehicle are administered intraperitoneally or orally at specified doses 30-60 minutes before carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline and then at hourly intervals for up to 5 or 6 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Septic Shock in Mice
This model is used to study systemic inflammation.
-
Animals: Male C57BL/6 mice are often used.
-
Induction of Inflammation: A lethal or sub-lethal dose of LPS (e.g., 10 mg/kg) is administered via intraperitoneal injection.
-
Treatment: this compound or other test compounds are administered, often prior to the LPS challenge.
-
Sample Collection: Blood and tissue samples (e.g., spleen, liver, lungs) are collected at various time points after LPS injection.
-
Analysis of Inflammatory Markers: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum and tissues are quantified using ELISA or qPCR. Protein expression and phosphorylation of signaling molecules are assessed by Western blotting.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways.
Caption: this compound's anti-inflammatory mechanism of action.
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[1] Specifically, it inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as ERK and JNK.[1] Furthermore, this compound restricts the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1] This dual inhibition of the MAPK and NF-κB pathways leads to a significant reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[1]
In contrast, standard NSAIDs like indomethacin and diclofenac primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.
Caption: Mechanism of action of standard NSAIDs.
Conclusion
The available in vivo data suggests that this compound and related lignans possess potent anti-inflammatory properties that are comparable in some models to standard NSAIDs. While direct head-to-head comparisons in various inflammation models are still somewhat limited, the evidence points to this compound's efficacy in reducing key inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. This mechanism of action is distinct from the COX-inhibition of traditional NSAIDs, suggesting that this compound could represent a valuable alternative or complementary therapeutic strategy for inflammatory conditions. Further research with purified this compound in standardized in vivo models is warranted to fully elucidate its therapeutic potential in comparison to current anti-inflammatory drugs.
References
A Head-to-Head Comparison of Sesamoside and Other Sesame Lignans on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of sesamoside and other prominent sesame lignans—sesamin, sesamolin, and episesamin—on gene expression. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and visualization of relevant biological pathways.
Quantitative Gene Expression Analysis
The following tables summarize the quantitative data on the effects of sesame lignans on the expression of key genes involved in lipid metabolism and inflammation.
Table 1: Comparative Effects of Sesamin, Episesamin, and Sesamolin on Genes Related to Hepatic Fatty Acid Oxidation
This table presents data from a study where male Sprague-Dawley rats were fed experimental diets containing 0.2% of each lignan for 15 days. Gene expression in the liver was analyzed using DNA microarrays. The values represent the fold change in mRNA levels compared to a control diet free of lignans.[1]
| Gene | Function | Sesamin (Fold Change) | Episesamin (Fold Change) | Sesamolin (Fold Change) |
| Acyl-CoA oxidase 1 (ACOX1) | Peroxisomal beta-oxidation | >2 | >2 | >2 |
| Carnitine palmitoyltransferase 1A (CPT1A) | Mitochondrial fatty acid uptake | >1.5 | >2 | >2 |
| Acyl-CoA dehydrogenase, very long chain (ACADVL) | Mitochondrial beta-oxidation | >1.5 | >2 | >2 |
| Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH) | Peroxisomal beta-oxidation | >2 | >2 | >2 |
| 3-ketoacyl-CoA thiolase A (ACAA1A) | Mitochondrial beta-oxidation | >1.5 | >2 | >2 |
Note: The study reported that the changes in gene expression were generally greater with episesamin and sesamolin than with sesamin.[1]
Table 2: Effect of this compound on Inflammatory Gene Expression in LPS-Induced Septic Shock in Mice
This table summarizes the effects of this compound on the mRNA transcription of pro-inflammatory cytokines in the spleen tissue of mice with LPS-induced septic shock. This compound was administered intraperitoneally at different doses. The data reflects a significant reduction in the expression of these genes.[2]
| Gene | Function | Effect of this compound Treatment |
| Tumor necrosis factor-alpha (TNF-α) | Pro-inflammatory cytokine | Significantly reduced (dose-dependent) |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Significantly reduced (dose-dependent) |
| Interleukin-1 beta (IL-1β) | Pro-inflammatory cytokine | Significantly reduced (dose-dependent) |
| Inducible nitric oxide synthase (iNOS) | Pro-inflammatory enzyme | Significantly reduced (dose-dependent) |
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of sesame lignans' effects on gene expression.
Protocol 1: Animal Studies for Gene Expression Analysis
This protocol is based on a study investigating the effects of sesamin, episesamin, and sesamolin on hepatic gene expression in rats.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Animals are housed in individual cages in a temperature- and light-controlled room for a week before the experiment.
-
Dietary Groups:
-
Control group: Fed a diet free of lignans.
-
Treatment groups: Fed diets supplemented with 0.2% (w/w) of sesamin, episesamin, or sesamolin.
-
-
Treatment Duration: 15 days.
-
Sample Collection: At the end of the treatment period, rats are anesthetized, and liver tissues are excised, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
-
RNA Isolation: Total RNA is extracted from the liver tissue using a suitable method, such as the TRIzol reagent, according to the manufacturer's instructions.
-
Gene Expression Analysis: Gene expression profiles are analyzed using DNA microarrays. The data is then normalized and analyzed to determine the fold changes in gene expression between the treatment and control groups.
Protocol 2: Cell Culture and Treatment for In Vitro Gene Expression Analysis
This protocol outlines a general procedure for treating cell lines with sesame lignans to study their effects on gene expression.
-
Cell Line: A suitable cell line is chosen based on the research question (e.g., HepG2 human hepatoma cells for studying lipid metabolism, or RAW 264.7 macrophage cells for inflammation).
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates) at a density that allows for optimal growth and treatment.
-
Lignan Preparation: this compound, sesamin, sesamolin, or episesamin are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Cell Treatment: The culture medium is replaced with fresh medium containing the desired concentration of the lignan or the vehicle control (DMSO). The final concentration of the solvent should be kept low (typically <0.1%) to avoid toxicity.
-
Incubation: Cells are incubated with the lignans for a specific period (e.g., 24, 48 hours) depending on the experimental design.
-
Cell Lysis and RNA Extraction: After treatment, the cells are washed with PBS and then lysed. Total RNA is extracted using a commercial kit or a standard protocol like the TRIzol method.
-
Gene Expression Analysis: The expression of target genes is quantified using quantitative real-time PCR (RT-qPCR) or analyzed on a larger scale using RNA sequencing (RNA-seq).
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by sesame lignans and a typical experimental workflow for gene expression analysis.
References
Comparative Guide to the Inhibitory Effects of Sesamoside on Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sesamoside's performance in inhibiting specific inflammatory pathways against other alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative data for easy comparison, and provide detailed experimental protocols for the cited studies.
Introduction to Inflammatory Signaling
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process. They trigger the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] this compound, a natural compound, has demonstrated significant potential in mitigating inflammatory responses by targeting these specific pathways.[1][3]
Mechanism of Action: this compound's Targeted Inhibition
This compound exerts its anti-inflammatory effects by intervening at crucial points within the NF-κB and MAPK signaling cascades. When cells are stimulated by inflammatory triggers like lipopolysaccharide (LPS), this compound has been shown to inhibit the phosphorylation of key MAPK proteins, specifically ERK and JNK.[1] Simultaneously, it restricts the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes.[1][2] This dual-pronged inhibition effectively dampens the downstream inflammatory response.
Caption: this compound's dual inhibition of MAPK and NF-κB pathways.
Comparative Performance Analysis
To validate the efficacy of this compound, its performance was compared against Dexamethasone (a steroidal anti-inflammatory drug) and Sesamin (a related lignan known for its anti-inflammatory properties). The data below summarizes their relative effectiveness in modulating key inflammatory markers in LPS-stimulated macrophage models.
Table 1: Comparative Inhibition of Pro-Inflammatory Cytokines
| Compound | Concentration | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | Source |
| This compound | 200 µM | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| Dexamethasone | 10 µM | Significant Reduction | Significant Reduction | Not specified | [3] |
| Sesamin | 50 µM | Suppression of mRNA | Suppression of mRNA | Not specified | [2] |
Note: Data is collated from studies with varying experimental conditions. "Significant Reduction" indicates a statistically significant decrease compared to the LPS-stimulated control group.
Table 2: Comparative Effects on Signaling Pathway Components
| Compound | Target | Effect | Source |
| This compound | p-ERK, p-JNK | Inhibited LPS-induced phosphorylation | [1] |
| This compound | NF-κB (p65) | Restricted nuclear localization | [1] |
| Dexamethasone | AR, ERK, VEGF-α | Decreased hypoxia-induced expression | [3] |
| Sesamin | p38 MAPK | Suppressed activation | [2] |
| Sesamin | NF-κB | Inhibited activation | [2] |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are the detailed methodologies for the key experiments used to validate this compound's effects.
Caption: Standard workflow for in-vitro anti-inflammatory assays.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound or a comparative agent for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the media, and cells are incubated for a further 24 hours.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Objective: To measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA using commercially available kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific to the cytokine of interest.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody, followed by an enzyme-linked secondary antibody.
-
Add the substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations by comparing sample absorbance to the standard curve.
-
3. Western Blot Analysis for Signaling Proteins:
-
Objective: To detect changes in the expression and phosphorylation levels of key proteins in the MAPK and NF-κB pathways.
-
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p65, p65, IκBα, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
The experimental evidence strongly validates the inhibitory effect of this compound on the NF-κB and MAPK inflammatory pathways. Its ability to significantly reduce the production of key pro-inflammatory cytokines and suppress the activation of upstream signaling proteins demonstrates its potential as a potent anti-inflammatory agent.[1][3] When compared to alternatives, this compound shows a comparable, mechanism-specific efficacy.
Further research should focus on in vivo models to confirm these effects in a complex biological system, explore the therapeutic window and potential side effects, and optimize delivery methods for potential clinical applications. The data presented herein provides a robust foundation for advancing this compound in the drug development pipeline for inflammatory diseases.
References
Unveiling the Therapeutic Promise of Sesamoside: A Comparative Analysis Across Disease Models
For Immediate Release
A comprehensive review of existing preclinical data reveals the significant therapeutic potential of Sesamoside, a natural compound, across a spectrum of diseases, including inflammatory conditions, various cancers, and neurodegenerative disorders. This guide provides a comparative analysis of this compound's efficacy against established treatments, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated notable efficacy in modulating key signaling pathways associated with disease progression. In models of septic shock, it has been shown to significantly reduce pro-inflammatory cytokines. In oncological studies, its cytotoxic effects against lung and oral cancer cell lines are promising. Furthermore, in neurodegenerative models, preliminary evidence suggests a potential for ameliorating disease-related deficits. This guide synthesizes the available quantitative data to offer a clear comparison of this compound's performance against standard-of-care alternatives.
Inflammatory Disease Model: Septic Shock
In a lipopolysaccharide (LPS)-induced septic shock mouse model, this compound treatment has been shown to curb the inflammatory cascade. It effectively reduces the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a dose-dependent manner[1]. This anti-inflammatory action is primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways[1].
| Treatment | Disease Model | Key Efficacy Metric | Result |
| This compound | LPS-induced Septic Shock (in vitro) | Inhibition of TNF-α, IL-6, IL-1β, iNOS mRNA transcription | Significant inhibition at 25-200 µM[1] |
| Dexamethasone | LPS-induced Endotoxic Shock (in vivo) | Reduction in plasma TNF-α | Significant attenuation[2] |
Cancer Models: Lung and Oral Carcinoma
This compound and its related compound, Sesamol, have exhibited cytotoxic effects against human lung adenocarcinoma (SK-LU-1) and oral squamous cell carcinoma (SCC-25) cell lines. The mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways.
| Compound | Cancer Cell Line | IC50 Value |
| Sesamol | SK-LU-1 (Lung Adenocarcinoma) | 2.7 mM[3] |
| Cisplatin | SK-LU-1 (Lung Adenocarcinoma) | Resistant (less than 20% cell death)[4] |
| Sesamol | SCC-25 (Oral Squamous Cell Carcinoma) | Significant cytotoxic effect at 62.5, 125, and 250 μM/mL[5][6] |
| 5-Fluorouracil | Oral Squamous Cell Carcinoma | IC50 of 97.76 µM[7] |
Neurodegenerative Disease Models: Parkinson's and Alzheimer's
While direct quantitative data for this compound in neurodegenerative models is still emerging, studies on the related compound Sesamol provide promising insights. In a scopolamine-induced memory impairment model, a widely used model for Alzheimer's disease, Sesamol has been shown to attenuate cognitive deficits by balancing the cholinergic system and reducing neuroinflammation and oxidative stress[8]. In the context of Parkinson's disease, research has focused on the neuroprotective effects of compounds targeting oxidative stress, a key pathological feature that Sesamol is known to combat.
| Treatment/Compound | Disease Model | Key Efficacy Metric | Result |
| Sesamol | Scopolamine-induced memory impairment (in vivo) | Amelioration of cognitive deficits | Sesamol (100 mg/kg/d) prevented cognitive deficits[8] |
| Donepezil | Scopolamine-induced memory impairment (in vivo) | Reversal of memory deficit | Donepezil (1 mg/kg) reversed the deficit |
| Propolis (contains phenolic compounds) | 6-OHDA Rat Model of Parkinson's | Neuroprotection | Attenuated neuronal loss |
| Levodopa (L-DOPA) | 6-OHDA Rat Model of Parkinson's | Motor Function | Attenuated motor deficits |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are underpinned by its interaction with critical cellular signaling pathways. Diagrams illustrating these pathways and typical experimental workflows are provided below.
Figure 1. this compound's inhibition of the NF-κB and MAPK signaling pathways in inflammation.
Figure 2. this compound induces apoptosis via both intrinsic and extrinsic pathways.
Figure 3. A typical workflow for an in vivo cancer xenograft study.
Detailed Experimental Protocols
LPS-Induced Septic Shock in Mice
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction of Sepsis: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Treatment: this compound is administered (e.g., i.p. or orally) at various doses (e.g., 25, 50, 100 mg/kg) at a specified time point relative to LPS administration (e.g., 1 hour before).
-
Sample Collection and Analysis: Blood and tissue samples are collected at various time points post-LPS injection (e.g., 2, 6, 12, 24 hours). Serum levels of TNF-α, IL-6, and IL-1β are quantified using ELISA kits. Tissue expression of inflammatory markers can be assessed by qPCR and Western blot.
In Vitro Cancer Cell Viability (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., SK-LU-1, SCC-25) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, a positive control (e.g., Cisplatin, 5-Fluorouracil), and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
6-OHDA-Induced Parkinson's Disease Rat Model
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Parkinsonism: A unilateral lesion of the nigrostriatal dopamine system is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.
-
Behavioral Assessment: Motor deficits are assessed using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test for forelimb use asymmetry, and stepping test.
-
Treatment: this compound or a control substance is administered daily for a specified period.
-
Post-Treatment Assessment: Behavioral tests are repeated to evaluate the therapeutic effects of this compound.
-
Histological and Biochemical Analysis: At the end of the study, brain tissue is collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and striatum, and for neurochemical analysis of dopamine levels by HPLC.
Conclusion
The compiled data suggests that this compound holds significant promise as a therapeutic agent for a range of diseases. Its multifaceted mechanism of action, particularly its anti-inflammatory and pro-apoptotic properties, warrants further investigation. While the current evidence is compelling, more extensive preclinical studies with standardized protocols and direct head-to-head comparisons with current therapies are necessary to fully elucidate its therapeutic potential and pave the way for potential clinical applications.
References
- 1. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesamol induces cytotoxicity via mitochondrial apoptosis in SCC-25 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesamol Attenuates Scopolamine-Induced Cholinergic Disorders, Neuroinflammation, and Cognitive Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progressive Motor Cortex Functional Reorganization Following 6-Hydroxydopamine Lesioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Sesamoside and its Aglycone
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of many natural glycosidic compounds is intrinsically linked to their bioavailability, a measure of the extent and rate at which the active substance is absorbed and becomes available at the site of action. A critical aspect of this is the biotransformation of the glycoside into its aglycone form. This guide provides a comparative overview of the bioavailability of Sesamoside, an iridoid glycoside, and its corresponding aglycone, drawing upon general principles of pharmacokinetics for this class of compounds and specific findings related to this compound's biological activity.
Data Presentation: A Comparative Overview
The oral bioavailability of glycosides and their aglycones is influenced by several factors, including their chemical structure, lipophilicity, and susceptibility to enzymatic hydrolysis. Generally, aglycones, being less polar and smaller in molecular size, are expected to be more readily absorbed across the intestinal epithelium via passive diffusion. In contrast, the larger, more polar glycosides often exhibit lower permeability and may rely on enzymatic hydrolysis by intestinal microflora to release the absorbable aglycone.
The following table provides a projected comparison of the key pharmacokinetic parameters for this compound and its aglycone based on these principles.
| Pharmacokinetic Parameter | This compound (Iridoid Glycoside) | This compound Aglycone | Rationale |
| Cmax (Maximum Plasma Concentration) | Lower | Higher | The aglycone is expected to be absorbed more efficiently, leading to a higher peak concentration in the plasma. |
| Tmax (Time to Reach Cmax) | Longer | Shorter | The aglycone can be directly absorbed, while this compound may require prior hydrolysis, delaying the time to reach peak plasma concentration. |
| AUC (Area Under the Curve) | Potentially Lower | Potentially Higher | Reflects the overall extent of systemic exposure. Higher absorption of the aglycone would likely result in a greater AUC. |
| Oral Bioavailability (%) | Low | Moderate to High | Iridoid glycosides, in general, exhibit low oral bioavailability. The aglycone form is anticipated to have significantly higher bioavailability. |
Metabolic Pathway: From Glycoside to Bioactive Aglycone
The journey of this compound from ingestion to systemic circulation and exertion of its biological effects involves several key steps, primarily centered around its hydrolysis to the aglycone form.
Experimental Protocols: A Framework for In Vivo Bioavailability Studies
The following is a representative experimental protocol for a comparative oral bioavailability study of this compound and its aglycone in a rat model.
1. Animals
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fasting: Animals should be fasted overnight (12-18 hours) with free access to water before oral administration of the test compounds.
2. Test Compounds and Administration
-
Test Articles: this compound and this compound Aglycone.
-
Vehicle: A suitable vehicle for oral administration, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dose: A single oral dose (e.g., 50 mg/kg body weight) administered via oral gavage.
3. Blood Sampling
-
Route: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein.
-
Time Points: Pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Processing: Blood samples are collected in heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Sample Analysis
-
Method: A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method should be used for the quantitative determination of this compound and its aglycone in plasma samples.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.
5. Pharmacokinetic Analysis
-
The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC₀₋ₜ (from time zero to the last measurable concentration), and AUC₀₋∞ (from time zero to infinity).
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Recent studies have elucidated the anti-inflammatory effects of this compound, demonstrating its ability to modulate key signaling pathways involved in the inflammatory response. This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade by suppressing the activation of the NF-κB and MAPK signaling pathways[1]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[1].
The following diagram illustrates the typical workflow for a comparative in vivo bioavailability study as described in the experimental protocol.
References
Safety Operating Guide
Navigating the Disposal of Sesamoside: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of sesamoside, a naturally occurring iridoid glycoside. While this compound is not currently classified as a hazardous substance, the absence of comprehensive toxicological data necessitates a cautious approach to its disposal.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with care and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. All procedures must comply with national and local regulations.
Step 1: Waste Identification and Segregation
The initial and most critical step is the proper identification and segregation of this compound waste. To prevent cross-contamination and ensure safe handling, different forms of waste should be collected in separate, clearly labeled containers.
| Waste Type | Description |
| Solid Waste | Includes unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any solid materials used in spill cleanup. |
| Liquid Waste | Encompasses solutions containing this compound, such as stock solutions, experimental dilutions, and rinsate from cleaning contaminated glassware. It is advisable to collect aqueous waste separately from organic solvent waste.[2] |
| Empty Containers | Comprises the original vials or containers that held this compound. Proper disposal of these containers is essential to prevent accidental exposure or environmental contamination. |
Step 2: Handling and Storage of Waste
Proper handling and storage of chemical waste are fundamental to maintaining a safe laboratory.
-
Labeling: All waste containers must be clearly labeled with the name of the chemical ("this compound Waste"), the type of waste (solid or liquid), and the date of accumulation.
-
Containment: Use appropriate, leak-proof containers for each waste type. Ensure containers are compatible with the waste they hold.
-
Storage: Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" away from incompatible materials.
Step 3: Disposal Procedures
The appropriate disposal method for this compound waste depends on its form and your institution's specific protocols.
Solid Waste Disposal:
-
Collection: Collect all solid this compound waste in a designated, labeled, and sealed container.
-
Consult EHS: Contact your institution's EHS department to determine if the solid waste can be disposed of as non-hazardous waste in the regular trash or if it requires special disposal procedures. Some institutions may require all chemical waste, regardless of known hazard, to be disposed of through their hazardous waste program.
-
Disposal: If approved by EHS, the sealed container of solid waste may be placed in the appropriate laboratory trash receptacle.
Liquid Waste Disposal:
-
Collection: Collect all liquid this compound waste in a labeled, sealed, and appropriate waste container.
-
pH Neutralization: For aqueous solutions, check the pH. If the solution is acidic or basic, it may need to be neutralized to a pH between 5.5 and 10.5 before disposal, as per general laboratory guidelines.[3] However, always consult your EHS department before neutralizing any chemical waste.
-
Disposal: Never pour chemical waste down the drain without explicit approval from your EHS department. Some non-hazardous, water-soluble compounds may be approved for drain disposal in small quantities with copious amounts of water.[3][4] Otherwise, the liquid waste must be disposed of through your institution's chemical waste program.
Empty Container Disposal:
-
Decontamination: Whenever possible, rinse the empty this compound container three times with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as liquid this compound waste.
-
Deface Label: Completely remove or deface the original product label to avoid confusion.
-
Disposal: Once decontaminated and the label is defaced, the empty container can typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[5]
Experimental Protocols: A General Approach
While specific experimental protocols for this compound disposal are not available, the following general laboratory procedures for handling non-hazardous natural products can be adapted:
-
Spill Cleanup: In the event of a spill of solid this compound, carefully sweep the material to avoid generating dust and place it in a labeled solid waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container. The spill area should then be cleaned with soap and water.
-
Aqueous Solution Preparation for Disposal: For small quantities of aqueous this compound solutions deemed non-hazardous by your EHS department and approved for drain disposal, dilute the solution with at least 20 parts water before slowly pouring it down the drain, followed by a continuous flow of water for several minutes.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures and prioritizing communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
References
- 1. biosynth.com [biosynth.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
